2-Methoxy-5-(trifluoromethoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAPTOAKEPIGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic approaches toward 2-Methoxy-5-(trifluoromethoxy)aniline, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of both a methoxy and a trifluoromethoxy group on the aniline scaffold imparts unique electronic and lipophilic properties, making it a desirable building block in medicinal chemistry. This document outlines two plausible synthetic strategies, including detailed experimental protocols, and presents relevant data in a clear and accessible format.
Introduction
This compound is an aromatic amine whose structural features are of significant interest in drug design. The methoxy group is a well-known hydrogen bond acceptor and can influence the conformation of a molecule, while the trifluoromethoxy group is a strong electron-withdrawing group that can enhance metabolic stability and membrane permeability. The combination of these functionalities makes this aniline derivative a key starting material for the synthesis of complex molecules with potential therapeutic applications. This guide explores two primary synthetic routes to this target compound: a classical approach involving electrophilic nitration followed by reduction, and a more modern method utilizing an ortho-trifluoromethoxylation strategy.
Physicochemical and Spectroscopic Data
At present, there is limited publicly available experimental data for this compound. The following table summarizes predicted and known properties of closely related analogs. This data is provided for estimation purposes and should be confirmed by experimental analysis upon successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₃NO₂ | - |
| Molecular Weight | 207.15 g/mol | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| ¹H NMR | Not available | - |
| ¹³C NMR | Not available | - |
| IR Spectrum | Not available | - |
| Mass Spectrum | Not available | - |
Synthetic Pathways
Two principal synthetic routes are proposed for the preparation of this compound. Each pathway offers distinct advantages and challenges.
Route 1: Electrophilic Nitration and Subsequent Reduction
This classical approach relies on the nitration of a substituted anisole precursor followed by the reduction of the nitro group to an amine. The key challenge in this route is controlling the regioselectivity of the nitration step due to the competing directing effects of the methoxy (ortho-, para-directing) and trifluoromethoxy (meta-directing) groups.
Technical Guide: Physicochemical Properties of 2-Methoxy-5-(trifluoromethyl)aniline
A Note on Chemical Identity: Initial searches for "2-Methoxy-5-(trifluoromethoxy)aniline" did not yield specific information for a compound with a trifluoromethoxy group at the 5-position. However, substantial data is available for the structurally similar compound, 2-Methoxy-5-(trifluoromethyl)aniline. It is highly probable that the intended compound of interest was the latter. This guide will therefore focus on the physicochemical properties, synthesis, and applications of 2-Methoxy-5-(trifluoromethyl)aniline .
Introduction
2-Methoxy-5-(trifluoromethyl)aniline is an aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its utility is particularly notable in the fields of medicinal chemistry and materials science. The presence of both a methoxy (-OCH3) and a trifluoromethyl (-CF3) group on the aniline ring imparts unique electronic and steric properties to the molecule. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct reactivity profile, making it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-5-(trifluoromethyl)aniline, detailed experimental protocols, and visualizations of its synthetic workflow and role as a chemical precursor.
Physicochemical Properties
The physicochemical properties of 2-Methoxy-5-(trifluoromethyl)aniline are summarized in the tables below. These properties are critical for understanding its behavior in chemical reactions and biological systems.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 349-65-5 | [1] |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Appearance | White to light yellow or beige-gray to brown crystalline powder | [1] |
| Melting Point | 58-60 °C | [1] |
| Boiling Point | 230.1 °C at 760 mmHg | |
| Density | 1.28 g/cm³ |
Chemical and Solubility Properties
| Property | Value | Reference |
| pKa (Predicted) | 3.31 ± 0.10 | |
| logP (Predicted) | 2.877 | |
| Solubility | Insoluble in water; soluble in common organic solvents. | [2] |
Experimental Protocols
Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline
A common and efficient method for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the reduction of the corresponding nitro compound, 4-methoxy-3-nitrobenzotrifluoride.
Materials:
-
4-methoxy-3-nitrobenzotrifluoride
-
Methanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Celite or diatomaceous earth
Procedure:
-
A solution of 4-methoxy-3-nitrobenzotrifluoride is prepared in methanol.
-
A catalytic amount (typically 10% by weight of the starting material) of 10% Pd/C is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
The reaction is monitored for completion, which is often indicated by the cessation of hydrogen uptake. This process is typically allowed to proceed overnight.
-
Upon completion, the reaction mixture is filtered through a pad of Celite or diatomaceous earth to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to remove the methanol.
-
The resulting residue is dried under vacuum to yield 2-methoxy-5-(trifluoromethyl)aniline as an off-white solid.[3]
Determination of Melting Point
The melting point of a crystalline solid like 2-Methoxy-5-(trifluoromethyl)aniline can be determined using a capillary melting point apparatus.
Materials:
-
Purified sample of 2-Methoxy-5-(trifluoromethyl)aniline
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
Procedure:
-
A small amount of the dry, crystalline sample is finely crushed into a powder.
-
The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample has completely melted is recorded as the completion of melting.
-
The melting point is reported as a range from the onset to the completion of melting.
Assessment of Solubility
A qualitative assessment of the solubility of 2-Methoxy-5-(trifluoromethyl)aniline in various solvents can be performed as follows.
Materials:
-
Sample of 2-Methoxy-5-(trifluoromethyl)aniline
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Test tubes or small vials
-
Vortex mixer or stirring rod
Procedure:
-
A small, measured amount of 2-Methoxy-5-(trifluoromethyl)aniline (e.g., 10 mg) is placed into a series of test tubes.
-
A small volume of a solvent (e.g., 1 mL) is added to each test tube.
-
The mixtures are agitated vigorously using a vortex mixer or by stirring for a set period.
-
The mixtures are visually inspected to determine if the solid has dissolved completely.
-
Observations are recorded as soluble, partially soluble, or insoluble for each solvent.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline from its nitro precursor.
Role as a Synthetic Building Block
This diagram illustrates the logical relationship of 2-Methoxy-5-(trifluoromethyl)aniline as a key intermediate in the synthesis of more complex molecules, such as anilinoquinazoline derivatives which are known to target signaling pathways in cancer.
References
An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)aniline (CAS Number: 660848-57-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)aniline is a fluorinated aromatic amine of growing interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group on the aniline core, imparts distinct electronic and physicochemical properties that make it a valuable building block for the synthesis of complex molecules. The trifluoromethoxy (-OCF3) group, in particular, is recognized as a bioisostere of other functional groups and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthesis protocol, safety information, and its emerging applications in research and development.
Physicochemical and Safety Data
Quantitative data for this compound is summarized below. This information is compiled from various chemical supplier databases and safety data sheets.
| Property | Value | Reference |
| CAS Number | 660848-57-7 | N/A |
| Molecular Formula | C₈H₈F₃NO₂ | [1][2] |
| Molecular Weight | 207.15 g/mol | [1][2] |
| Purity | ≥97% | [2] |
| Appearance | Not specified; likely a solid or oil | N/A |
| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |
Safety and Hazard Information:
| Hazard Statement | GHS Classification |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2 |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Blood, Hematopoietic System) |
Note: This data is based on available Safety Data Sheets (SDS) and should be used for informational purposes. Always refer to the specific SDS provided by the supplier before handling the chemical.
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic route could involve the nitration of 1-methoxy-4-(trifluoromethoxy)benzene followed by the reduction of the resulting nitro intermediate.
Step 1: Nitration of 1-methoxy-4-(trifluoromethoxy)benzene
-
Reaction: 1-methoxy-4-(trifluoromethoxy)benzene + HNO₃/H₂SO₄ → 1-methoxy-2-nitro-4-(trifluoromethoxy)benzene
-
Experimental Protocol:
-
To a stirred solution of 1-methoxy-4-(trifluoromethoxy)benzene (1 equivalent) in a suitable solvent such as dichloromethane or concentrated sulfuric acid, cooled to 0 °C, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise.
-
The reaction temperature is maintained at 0-5 °C during the addition.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is poured onto crushed ice, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-methoxy-2-nitro-4-(trifluoromethoxy)benzene.
-
Purification can be achieved by column chromatography on silica gel.
-
Step 2: Reduction of 1-methoxy-2-nitro-4-(trifluoromethoxy)benzene
-
Reaction: 1-methoxy-2-nitro-4-(trifluoromethoxy)benzene + Reducing Agent → this compound
-
Experimental Protocol:
-
The nitro compound from Step 1 (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is added.
-
The reaction mixture is stirred at room temperature or heated as necessary, with progress monitored by TLC.
-
After the reaction is complete, the mixture is worked up accordingly. For SnCl₂ reduction, the reaction is typically basified with a sodium hydroxide solution, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or distillation to afford this compound.
-
Below is a conceptual workflow for the proposed synthesis.
References
Spectroscopic Data for 2-Methoxy-5-(trifluoromethoxy)aniline Remains Elusive in Public Databases
A comprehensive search for spectroscopic data pertaining to 2-Methoxy-5-(trifluoromethoxy)aniline (CAS Number: 660848-57-7) has yielded no specific experimental values for its nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) profiles. While information is available for the structurally similar compound 2-Methoxy-5-(trifluoromethyl)aniline, this guide will not present that data to avoid inaccuracies.
Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the spectroscopic properties of this compound will find that publicly accessible chemical databases and scientific literature do not currently contain the requested quantitative data. This includes key datasets such as ¹H NMR and ¹³C NMR chemical shifts, IR absorption frequencies, and mass-to-charge ratios of fragment ions.
It is crucial to distinguish between the requested compound, which contains a trifluoromethoxy (-OCF₃) group, and the more extensively documented analogue, 2-Methoxy-5-(trifluoromethyl)aniline (CAS Number: 349-65-5), which has a trifluoromethyl (-CF₃) group. The difference in the linking atom (oxygen) significantly alters the electronic and steric properties of the molecule, meaning the spectroscopic data for one cannot be substituted for the other.
Due to the absence of specific spectroscopic data for this compound, the core requirements of this technical guide—namely, the presentation of quantitative data in structured tables, detailed experimental protocols for obtaining such data, and visualizations of experimental workflows—cannot be fulfilled at this time.
For professionals requiring this information, it is recommended to either perform an in-house synthesis and subsequent spectroscopic analysis of the compound or to source the data from a commercial supplier who may have conducted such analyses internally.
General Experimental Protocols
While specific data is unavailable, the following sections outline the general experimental methodologies that would be employed to acquire the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra would involve dissolving a sample of the compound (typically 5-25 mg) in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution would then be analyzed using an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
Infrared (IR) Spectroscopy
To obtain an IR spectrum, a small amount of the solid this compound would be analyzed using an FT-IR spectrometer. A common method for solid samples is Attenuated Total Reflectance (ATR), where the sample is pressed against a crystal (such as diamond or zinc selenide) and the IR beam is passed through the crystal to interact with the sample at the surface.
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer, often coupled with a chromatographic separation method like gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the compound would be vaporized and ionized, typically by electron impact (EI), causing it to fragment. The mass-to-charge ratio of the molecular ion and the resulting fragments would then be detected.
Visualizations
As no specific experimental workflow or signaling pathway involving this compound was found in the public domain, no diagrams can be generated. Should a synthesis and characterization workflow be established, it could be visualized as follows.
Caption: Hypothetical workflow for the synthesis and spectroscopic analysis.
An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)aniline and its Close Analog, 2-Methoxy-5-(trifluoromethyl)aniline
A Note to the Reader: Comprehensive literature on the synthesis, properties, and applications of 2-Methoxy-5-(trifluoromethoxy)aniline is notably scarce. However, extensive data is available for its close structural analog, 2-Methoxy-5-(trifluoromethyl)aniline . This guide will focus on the latter, providing a detailed overview of its chemical and physical properties, established experimental protocols, and its role in various research and development sectors. The structural difference lies in the substituent at the 5-position of the aniline ring: a trifluoromethoxy group (-OCF3) in the requested compound versus a trifluoromethyl group (-CF3) in the detailed analog. This distinction is crucial as it influences the electronic properties and reactivity of the molecule.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a thorough review of 2-Methoxy-5-(trifluoromethyl)aniline as a valuable chemical intermediate.
Introduction to 2-Methoxy-5-(trifluoromethyl)aniline
2-Methoxy-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, characterized by an amino group attached to a benzene ring.[1] The presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) on the aromatic ring significantly influences its chemical properties.[1] The trifluoromethyl group, a strong electron-withdrawing group, enhances the compound's lipophilicity and can modulate its biological activity, making it a valuable building block in medicinal chemistry and agrochemical synthesis.[1][2] It is typically a solid at room temperature and is soluble in organic solvents.[1] This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic and central nervous system disorders, as well as in the formulation of agrochemicals and advanced materials.[2][3]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for 2-Methoxy-5-(trifluoromethyl)aniline.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 349-65-5 | [4][5] |
| Molecular Formula | C8H8F3NO | [5][6] |
| Molecular Weight | 191.15 g/mol | [5][6] |
| Appearance | White to light yellow to green powder/crystal | [2][7] |
| Melting Point | 58-62 °C | [2][5][8] |
| IUPAC Name | 2-methoxy-5-(trifluoromethyl)aniline | [4] |
| Synonyms | 3-Amino-4-methoxybenzotrifluoride, 2-Amino-4-(trifluoromethyl)anisole | [4][7] |
Table 2: Spectroscopic Data Summary
| Spectroscopy | Data | Source(s) |
| Mass Spectrometry (MS) | ESI-MS m/z: 192.1 (MH+) | [6][9] |
| GC-MS Fragments | 191, 176, 148, 133 m/z | [4] |
Synthesis and Experimental Protocols
Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline
A common and high-yield synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride.[6][9]
Experimental Protocol:
-
Reactants: A methanolic solution of 4-methoxy-3-nitrobenzotrifluoride and a 10% Palladium on carbon (Pd/C) catalyst (10% loading).[6][9]
-
Procedure: The mixture is stirred overnight at room temperature under a hydrogen atmosphere.[6][9]
-
Work-up: Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filtrate is then concentrated under reduced pressure and dried under vacuum.[6][9]
-
Yield: This procedure affords the target product as an off-white solid in 99% yield.[6][9]
Acylation Reaction of 2-Methoxy-5-(trifluoromethyl)aniline
The amino group of 2-Methoxy-5-(trifluoromethyl)aniline exhibits good nucleophilicity and readily undergoes acylation reactions.[10]
Experimental Protocol:
-
Reactants: 2-Methoxy-5-(trifluoromethyl)aniline (1.04 mmol), anhydrous tetrahydrofuran (9 ml), pyridine (108μL, 1.3 mmol), and chloromethyl benzoate (154μL, 1.2 mmol).[10]
-
Procedure:
-
A solution of 2-Methoxy-5-(trifluoromethyl)aniline in anhydrous tetrahydrofuran is prepared.[10]
-
Pyridine and then chloromethyl benzoate are added to the solution.[10]
-
The reaction mixture is cooled to 0°C under a nitrogen atmosphere and stirred for several hours.[10]
-
The reaction is then allowed to stir at room temperature for an additional 1.5 hours.[10]
-
-
Work-up:
-
The solvent is removed by concentrating the reaction mixture under vacuum.[10]
-
The residue is suspended in ethyl acetate (15 ml) and washed sequentially with 1M HCl (15 ml), water (15 ml), saturated NaHCO3 solution (15 ml), and brine (15 ml).[10]
-
The organic layer is dried over anhydrous MgSO4, filtered, and the filtrate is concentrated under vacuum.[10]
-
The resulting residue is washed with ether to obtain the target product molecule.[10]
-
Applications in Research and Development
2-Methoxy-5-(trifluoromethyl)aniline is a versatile intermediate with applications in several fields:
-
Pharmaceutical Development: It is a crucial building block in the synthesis of various pharmaceuticals, particularly for drugs targeting neurological and metabolic disorders.[2][3] The trifluoromethyl group can enhance drug efficacy and metabolic stability.[2]
-
Agrochemicals: This compound is used in the formulation of herbicides, fungicides, and insecticides, where the trifluoromethyl group contributes to the potency of the active ingredients.[2]
-
Material Science: It is incorporated into polymers and coatings to improve thermal stability and chemical resistance.[2] Its photoluminescent properties also make it of interest for organic light-emitting materials.[10]
Potential Synthetic Pathways to this compound
One potential route could be analogous to the synthesis of 2-trifluoromethoxy-aniline, which involves the nitration of a substituted trifluoromethoxybenzene precursor followed by reduction of the nitro group to an amine.[11] A patent describes the preparation of 2-trifluoromethoxy-aniline from 1,2-dichloro-4-trifluoromethoxybenzene, which is first nitrated and then catalytically hydrogenated.[11][12]
Another modern approach involves the use of hypervalent iodine reagents, such as the Togni reagent, for the trifluoromethoxylation of aniline derivatives.[13][14] This method has been applied to synthesize a variety of ortho-trifluoromethoxylated aniline derivatives.[13][14]
Safety and Handling
2-Methoxy-5-(trifluoromethyl)aniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this chemical.[8] It should be stored in a well-ventilated place.[7]
Conclusion
2-Methoxy-5-(trifluoromethyl)aniline is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science industries. Its synthesis is well-established, and its chemical properties make it a useful building block for creating complex molecules with desirable characteristics. While specific data for this compound is limited, the information available for its trifluoromethyl analog provides a strong foundation for understanding its potential properties and applications. Further research into the synthesis and characterization of this compound is warranted to explore its unique potential.
References
- 1. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) at Nordmann - nordmann.global [nordmann.global]
- 4. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-5-(trifluoromethyl)aniline 96 349-65-5 [sigmaaldrich.com]
- 6. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2-メトキシ-5-(トリフルオロメチル)アニリン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- 12. US5840983A - Process for preparing 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Technical Guide: Exploring the Biological Potential of 2-Methoxy-5-(trifluoromethoxy)aniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)aniline is a fluorinated aromatic amine that serves as a crucial intermediate in the synthesis of novel bioactive molecules.[1][2] Its unique structural features, including the electron-donating methoxy group and the lipophilic, electron-withdrawing trifluoromethoxy group, make it an attractive scaffold for the development of new therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of compounds derived from this and structurally similar aniline precursors, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While direct biological studies on this compound itself are limited, research on its derivatives has revealed significant potential in oncology and infectious diseases.
Core Chemical Structure
-
IUPAC Name: this compound
-
CAS Number: 885270-39-9
-
Molecular Formula: C₈H₈F₃NO₂
-
Molecular Weight: 207.15 g/mol
Synthesis of Bioactive Derivatives
This compound is a versatile building block for creating a variety of heterocyclic compounds. A general synthetic workflow involves the reaction of the aniline with a suitable coupling partner to generate the desired scaffold.
References
Structural Analysis of 2-Methoxy-5-(trifluoromethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-Methoxy-5-(trifluoromethoxy)aniline, a key intermediate in the pharmaceutical and agrochemical industries. This document collates essential physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectroscopic data. The unique electronic properties conferred by the methoxy and trifluoromethoxy substituents on the aniline ring are discussed in the context of its reactivity and potential applications.
Introduction
This compound, also known by its synonyms 3-Amino-4-methoxybenzotrifluoride and 2-Amino-4-(trifluoromethyl)anisole, is an aromatic amine of significant interest in synthetic chemistry.[1][2] Its structure, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group, imparts a unique reactivity profile, making it a valuable building block for a variety of complex molecules.[3][4] This guide aims to provide a detailed overview of its structural characteristics to aid researchers in its application and further development.
Physicochemical Properties
This compound is typically a white to light yellow or green crystalline powder at room temperature.[2] It is soluble in common organic solvents.[5] A summary of its key physicochemical and identifying properties is presented in Table 1.
Table 1: Physicochemical and Identifying Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 349-65-5 | [1] |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| Melting Point | 58-62 °C | [6] |
| Appearance | White to light yellow to green powder/crystal | [2] |
| InChI | InChI=1S/C8H8F3NO/c1-13-7-3-2-5(4-6(7)12)8(9,10,11)/h2-4H,12H2,1H3 | [1] |
| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)N | [1] |
Synthesis and Characterization Workflow
The general workflow for obtaining and structurally verifying this compound involves synthesis followed by a suite of analytical techniques to confirm its identity and purity.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the reduction of the corresponding nitro compound.[7]
Materials:
-
4-Methoxy-3-nitrobenzotrifluoride
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is prepared in a suitable reaction vessel.
-
A catalytic amount (e.g., 10% loading) of 10% Pd/C is added to the solution.
-
The mixture is stirred overnight at room temperature under a hydrogen atmosphere.
-
Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is dried under vacuum to yield this compound as an off-white solid.[7]
Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Spectroscopy:
-
Instrument: 300-500 MHz NMR Spectrometer
-
Parameters: Standard proton NMR acquisition parameters are used.
¹³C NMR Spectroscopy:
-
Instrument: 75-125 MHz NMR Spectrometer
-
Parameters: Standard carbon NMR acquisition parameters with proton decoupling.
Sample Preparation:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
For Electrospray Ionization Mass Spectrometry (ESI-MS), dissolve the sample in a solvent such as methanol or acetonitrile.
Instrumentation (GC-MS):
-
Injector: Split/splitless injector, typically at 250-280 °C.
-
Carrier Gas: Helium.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Oven Program: A temperature gradient is used to elute the compound, for example, starting at 50-70 °C and ramping to 250-300 °C.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Structural Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet for the methoxy (-OCH₃) protons, typically in the range of 3.8-4.0 ppm.
-
A broad singlet for the amine (-NH₂) protons, which can vary in chemical shift depending on concentration and solvent.
-
A set of aromatic protons in the range of 6.5-7.5 ppm, with splitting patterns determined by their substitution on the benzene ring.
-
-
¹³C NMR:
-
A resonance for the methoxy carbon around 55-60 ppm.
-
A quartet for the trifluoromethoxy carbon (-CF₃) due to coupling with the fluorine atoms.
-
A series of aromatic carbon signals in the range of 110-160 ppm.
-
Mass Spectrometry
The mass spectrum of this compound provides key information for confirming its molecular weight and can offer insights into its fragmentation pattern.
Table 2: Mass Spectrometry Data (m/z) for this compound
| m/z | Interpretation | Reference(s) |
| 191 | Molecular Ion [M]⁺ | [1] |
| 176 | [M - CH₃]⁺ | [1] |
| 148 | Further fragmentation | [1] |
| 133 | Further fragmentation | [1] |
The fragmentation pattern is consistent with the structure, showing the molecular ion at m/z 191 and a significant fragment corresponding to the loss of a methyl group (m/z 176).
Conclusion
The structural analysis of this compound is well-established through a combination of synthetic protocols and spectroscopic techniques. Its fundamental physicochemical properties are well-documented. While detailed, publicly available high-resolution NMR and X-ray crystallographic data are limited, the available mass spectrometry data and general spectroscopic knowledge provide a solid foundation for its identification and use in research and development. This guide provides the necessary information for scientists to confidently handle, characterize, and utilize this important chemical intermediate.
References
- 1. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]
- 7. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Methoxy-5-(trifluoromethyl)aniline(349-65-5) 1H NMR [m.chemicalbook.com]
The Advent of a Privileged Moiety: A Technical Guide to the Discovery and History of Trifluoromethoxylated Anilines
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF3) group into the aniline scaffold marked a significant milestone in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of trifluoromethoxylated anilines. These compounds have emerged as "privileged" structural motifs in drug discovery, prized for their ability to enhance crucial pharmacokinetic properties such as metabolic stability and lipophilicity.[1] This guide details the pivotal synthetic methodologies, presents key physicochemical data in a structured format, and offers insights into the experimental protocols that have enabled the widespread use of these valuable molecules.
A Historical Perspective: From Harsh Beginnings to Modern Finesse
The journey of trifluoromethoxylated anilines is a story of chemical innovation, moving from challenging, high-temperature reactions to elegant and highly selective modern techniques.
The Pioneering Era of Yagupolskii: The initial forays into the synthesis of aryl trifluoromethyl ethers can be traced back to the mid-20th century, with the pioneering work of Ukrainian chemist L. M. Yagupolskii. In 1955, Yagupolskii's group developed a method for preparing aryl trifluoromethyl ethers using a chlorine-fluorine exchange approach.[2] This process involved the chlorination of anisoles to form aryl trichloromethyl ethers, which were then treated with antimony trifluoride (SbF3) or hydrogen fluoride (HF) to yield the desired trifluoromethyl ethers.[2][3] While groundbreaking, these early methods were often hampered by harsh reaction conditions, including high temperatures and the use of corrosive and toxic reagents.[4]
Evolution of Synthetic Strategies: The latter half of the 20th century saw continued efforts to refine the synthesis of trifluoromethoxylated aromatics. Key developments included oxidative desulfurization-fluorination of xanthates, offering an alternative route. However, a significant leap forward came with the development of electrophilic trifluoromethylating agents.
The Togni Reagent and OCF3 Migration - A Paradigm Shift: A major breakthrough in the synthesis of ortho-trifluoromethoxylated anilines was the development and application of hypervalent iodine reagents, particularly the Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).[4][5] This reagent enabled the direct O-trifluoromethylation of N-aryl-N-hydroxyacetamides under mild conditions.[4][5] Subsequently, a thermally induced intramolecular OCF3 migration from the nitrogen to the ortho position of the aniline ring provided a regioselective route to these valuable building blocks.[3][5][6] This two-step sequence, O-trifluoromethylation followed by OCF3 migration, proved to be a versatile and high-yielding strategy with broad functional group tolerance.[3][6]
Physicochemical Properties of Trifluoromethoxylated Anilines
The trifluoromethoxy group imparts unique electronic and physical properties to the aniline ring, significantly influencing its behavior in biological systems. The strong electron-withdrawing nature of the -OCF3 group and its high lipophilicity are key contributors to the enhanced metabolic stability and membrane permeability of drug candidates containing this moiety.[1]
Below is a summary of the key physicochemical properties for the ortho-, meta-, and para-isomers of trifluoromethoxyaniline.
| Property | 2-Trifluoromethoxyaniline | 3-Trifluoromethoxyaniline | 4-Trifluoromethoxyaniline |
| CAS Number | 1535-75-7[7][8] | 1535-73-5[9][10] | 461-82-5[11][12] |
| Molecular Formula | C7H6F3NO[7][8] | C7H6F3NO[9][10] | C7H6F3NO[11][12] |
| Molecular Weight | 177.12 g/mol [7][10] | 177.12 g/mol [9][10] | 177.12 g/mol [11][12] |
| Boiling Point | 61-63 °C / 15 mmHg[7][13] | 72-73 °C / 8 mmHg[9][10] | 73-75 °C / 10 mmHg[11][12] |
| Density | 1.301 g/mL at 25 °C[7][13] | 1.325 g/mL at 25 °C[9][10] | 1.32 g/mL at 20 °C[11][12] |
| Refractive Index | n20/D 1.461[7][13] | n20/D 1.466[9][10] | n20/D 1.463[11][12] |
| pKa | - | 3.36 (Predicted)[9] | 3.75 (Predicted)[11] |
| Appearance | Colorless to pale yellow liquid[8] | Clear yellow to orange liquid[9] | Clear colorless to yellow liquid[11] |
Key Experimental Protocols
The following sections provide detailed methodologies for two key modern synthetic approaches to trifluoromethoxylated anilines.
Protocol 1: Synthesis of ortho-Trifluoromethoxylated Anilines via O-Trifluoromethylation and OCF3 Migration
This protocol describes a two-step synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a representative ortho-trifluoromethoxylated aniline derivative, using the Togni reagent II.[4][5]
Step 1: O-Trifluoromethylation of Methyl 4-(N-hydroxyacetamido)benzoate [5]
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, combine methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Togni reagent II (1.2 equiv), and cesium carbonate (Cs2CO3, 10 mol%).
-
Solvent Addition: Add anhydrous chloroform (0.1 M) to the flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is sensitive to oxygen, so maintaining an inert atmosphere is critical for optimal yield.[5]
-
Work-up and Purification: Upon completion (monitored by TLC), concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[5]
Step 2: Intramolecular OCF3 Migration [5]
-
Reaction Setup: In a pressure vessel, dissolve the purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equiv) in nitromethane (1.0 M).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 120 °C. Caution is advised as impure nitromethane can be explosive at elevated temperatures.[5]
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[5]
Protocol 2: Early Industrial Synthesis of 2-Trifluoromethoxyaniline
This protocol is based on an early patent for the preparation of 2-trifluoromethoxyaniline, illustrating an industrial approach.[14]
-
Nitration: React 1,2-dichloro-4-trifluoromethoxybenzene with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature between -20 °C and +80 °C. This results in a mixture of 1,2-dichloro-5-nitro-4-trifluoromethoxybenzene and 1,2-dichloro-3-nitro-4-trifluoromethoxybenzene.[14]
-
Hydrogenation: The mixture of nitro compounds is then subjected to catalytic hydrogenation with H2 gas in the presence of a suitable catalyst (e.g., palladium on carbon) and a solvent.
-
Work-up and Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The crude product is then purified by distillation under reduced pressure to yield 2-trifluoromethoxyaniline.[14]
Visualizing the Synthesis
The following diagrams illustrate the logical progression and a key experimental workflow in the synthesis of trifluoromethoxylated anilines.
Caption: Evolution of synthetic strategies for trifluoromethoxylated anilines.
Caption: Experimental workflow for ortho-trifluoromethoxylated aniline synthesis.
Conclusion
The discovery and development of trifluoromethoxylated anilines represent a significant advancement in synthetic and medicinal chemistry. From the early, strenuous methods to the sophisticated and mild protocols of today, the evolution of their synthesis has unlocked access to a class of compounds with immense potential. The unique properties conferred by the trifluoromethoxy group continue to make these anilines highly sought-after building blocks in the design of novel pharmaceuticals and advanced materials. The detailed protocols and structured data presented in this guide aim to equip researchers with the knowledge to effectively utilize and innovate with this privileged chemical scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(三氟甲氧基)苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-(Trifluoromethoxy)aniline | 1535-73-5 [chemicalbook.com]
- 10. 3-(トリフルオロメトキシ)アニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 12. 4-(Trifluoromethoxy)aniline 98 461-82-5 [sigmaaldrich.com]
- 13. 2-(三氟甲氧基)苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
safety and handling of 2-Methoxy-5-(trifluoromethoxy)aniline
An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-5-(trifluoromethoxy)aniline
This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. It covers physicochemical properties, detailed safety protocols, emergency procedures, and relevant experimental methodologies.
Compound Identification and Properties
This compound is an aniline derivative whose structural features—a methoxy group and a trifluoromethoxy group—influence its chemical reactivity and biological activity.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 186590-20-9 | [1] |
| Molecular Formula | C8H8F3NO2 | [1] |
| Molecular Weight | 207.15 g/mol | [1] |
| Appearance | No data available | |
| Flash Point | No information available | [1] |
| Autoignition Temperature | No information available | [1] |
Safety and Hazard Assessment
This compound is classified as hazardous. The following data is summarized from safety data sheets and should be consulted before handling.
Table 2: GHS Hazard Classification
| Hazard Class | Category |
| Acute oral toxicity | Category 4 |
| Acute dermal toxicity | Category 3 |
| Acute Inhalation Toxicity - Vapors | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity - (repeated exposure) | Category 2 |
| Source:[1] |
Table 3: Hazard Statements (H-Codes)
| Code | Statement |
| H302 | Harmful if swallowed |
| H311 | Toxic in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H373 | May cause damage to organs through prolonged or repeated exposure |
| Source:[1] |
Table 4: Precautionary Statements (P-Codes)
| Code | Statement |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell |
| Source:[1] |
Safe Handling and Storage
Proper handling and storage are critical to minimize risk.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls : Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[1]
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin and Body Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
References
2-Methoxy-5-(trifluoromethoxy)aniline molecular weight and formula
Disclaimer: Extensive searches for "2-Methoxy-5-(trifluoromethoxy)aniline" did not yield specific chemical data, experimental protocols, or biological activity information. This suggests the compound may be novel, extremely rare, or referred to by a different nomenclature.
This guide will instead provide a comprehensive overview of the structurally similar and well-documented compound, 2-Methoxy-5-(trifluoromethyl)aniline . This information is intended to serve as a valuable resource for researchers and professionals in drug development, given the shared structural motifs that are significant in medicinal chemistry.
Core Compound Data
This section summarizes the key chemical and physical properties of 2-Methoxy-5-(trifluoromethyl)aniline.
| Property | Value |
| Molecular Formula | C8H8F3NO |
| Molecular Weight | 191.15 g/mol [1][2] |
| CAS Number | 349-65-5[1][3] |
| IUPAC Name | 2-methoxy-5-(trifluoromethyl)aniline[1] |
| Synonyms | 3-Amino-4-methoxybenzotrifluoride, 2-Amino-4-(trifluoromethyl)anisole[4] |
| Appearance | Beige-greyish to brownish crystalline powder[5] |
| Melting Point | 58-60 °C |
| Boiling Point | 230.1±40.0 °C (Predicted)[6] |
| Solubility | Insoluble in water, soluble in common organic solvents. |
Synthesis and Experimental Protocols
2-Methoxy-5-(trifluoromethyl)aniline is primarily used as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[7][8]
General Synthesis Protocol: Reduction of a Nitro Compound
A common method for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the reduction of a nitro precursor.[5][9]
Reaction: Reduction of 4-methoxy-3-nitrobenzotrifluoride.
Reagents and Materials:
-
4-methoxy-3-nitrobenzotrifluoride
-
Methanol
-
10% Palladium on activated carbon (Pd/C) catalyst
-
Hydrogen gas (H2)
-
Diatomaceous earth (Celite)
-
Standard laboratory glassware for inert atmosphere reactions
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is prepared in a reaction vessel suitable for hydrogenation.
-
A catalytic amount (typically 10% loading) of 10% Pd/C is added to the solution.[5][9]
-
The reaction vessel is purged with an inert gas and then placed under a hydrogen atmosphere.
-
The mixture is stirred vigorously at room temperature overnight.
-
Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.[5][9]
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting solid is dried under vacuum to yield 2-methoxy-5-(trifluoromethyl)aniline.[5][9]
This procedure typically results in a high yield (approximately 99%) of the desired product as an off-white solid.[9]
Biological Activity and Applications
2-Methoxy-5-(trifluoromethyl)aniline is a key building block in the synthesis of biologically active compounds.[8] The presence of the trifluoromethyl group often enhances properties such as lipophilicity and metabolic stability, which are advantageous for drug candidates.[4][7]
While specific signaling pathways directly modulated by 2-Methoxy-5-(trifluoromethyl)aniline are not detailed in the available literature, it serves as a crucial intermediate for molecules that target various cellular processes. For instance, aniline derivatives are integral to many kinase inhibitors.
Role as a Pharmaceutical Intermediate
This compound is utilized in the synthesis of various pharmaceuticals, including those targeting metabolic disorders and central nervous system conditions.[10] Its derivatives have been investigated for their potential as anticancer agents. For example, anilinoquinazolines and anilinoquinolines, which can be synthesized from aniline precursors, are known to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis.[11]
Agrochemical Applications
The reactivity of 2-Methoxy-5-(trifluoromethyl)aniline also makes it a valuable intermediate in the development of new agrochemicals, such as herbicides and pesticides.[7]
References
- 1. Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [smolecule.com]
- 2. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 5. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]
- 6. 349-65-5 CAS MSDS (2-Methoxy-5-(trifluoromethyl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) at Nordmann - nordmann.global [nordmann.global]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: NMR Spectroscopy of 2-Methoxy-5-(trifluoromethoxy)aniline
To Researchers, Scientists, and Drug Development Professionals,
This document is intended to provide detailed application notes and protocols for the NMR spectroscopic analysis of 2-Methoxy-5-(trifluoromethoxy)aniline. However, a comprehensive search for experimental ¹H, ¹³C, and ¹⁹F NMR data for this specific compound (CAS 660848-57-7) did not yield specific chemical shifts, coupling constants, or signal multiplicities. The available literature and spectral databases predominantly feature data for the isomeric compound, 2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5).
The critical distinction lies in the substituent at the 5-position of the aniline ring: a trifluoromethoxy group (-OCF₃) in the requested compound versus a trifluoromethyl group (-CF₃) in the widely documented isomer. This structural difference significantly impacts the electron distribution within the molecule and, consequently, the resulting NMR spectra.
While we cannot provide experimental data for this compound at this time, we are providing a detailed, generalized protocol for acquiring NMR spectra for this type of small molecule. This protocol can be adapted by researchers who have synthesized or acquired this compound. Additionally, we present the available NMR data for the related isomer, 2-Methoxy-5-(trifluoromethyl)aniline, for comparative purposes, along with a logical workflow for NMR analysis.
Experimental Protocol: NMR Spectroscopic Analysis of an Aniline Derivative
This section outlines a standard operating procedure for the acquisition and processing of ¹H, ¹³C, and ¹⁹F NMR spectra of a substituted aniline, such as this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for aniline derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can affect chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (typically at 0.03-0.05% v/v). For aqueous-based samples, DSS or TSP can be used.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For sensitive or long-duration experiments, particularly for quantitative ¹H NMR or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.
2. NMR Instrument Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters (General Recommendations):
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds (for quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time).
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 scans or more, depending on the sample concentration and desired signal-to-noise ratio.
-
-
¹⁹F NMR:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: A wide spectral width may be necessary depending on the fluorine environment. A starting point could be -40 to -80 ppm relative to CFCl₃.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or the residual solvent peak.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Data Presentation: NMR Data for 2-Methoxy-5-(trifluoromethyl)aniline
For comparative and illustrative purposes, the following table summarizes the publicly available NMR data for the isomer, 2-Methoxy-5-(trifluoromethyl)aniline.
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H | ~6.9-7.2 | Multiplet | Aromatic Protons (H-3, H-4, H-6) |
| ¹H | ~3.8-3.9 | Singlet | Methoxy Protons (-OCH₃) |
| ¹H | ~4.0-5.0 (broad) | Singlet | Amine Protons (-NH₂) |
| ¹³C | ~140-150 | Singlet | C-2 (C-OCH₃) |
| ¹³C | ~130-140 | Singlet | C-1 (C-NH₂) |
| ¹³C | ~120-130 (quartet) | Quartet | Trifluoromethyl Carbon (-CF₃) |
| ¹³C | ~110-125 | Multiplet | Aromatic Carbons (C-3 to C-6) |
| ¹³C | ~55-56 | Singlet | Methoxy Carbon (-OCH₃) |
| ¹⁹F | ~ -61 to -63 | Singlet | Trifluoromethyl Fluorines (-CF₃) |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The multiplicity of the -CF₃ carbon is due to coupling with the three fluorine atoms.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
NMR Experimental Workflow
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Synthetic Routes for Ortho-Trifluoromethoxylated Aniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-trifluoromethoxylated aniline derivatives are valuable building blocks in medicinal chemistry and materials science. The trifluoromethoxy (-OCF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable substituent in the design of novel pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of these important compounds, focusing on a prominent two-step method involving an intramolecular OCF3 migration.
Method 1: O-Trifluoromethylation of N-Aryl-N-Hydroxylamine Derivatives Followed by Intramolecular OCF3 Migration
This robust and versatile method provides a reliable pathway to a wide range of ortho-trifluoromethoxylated aniline derivatives. The overall strategy involves the O-trifluoromethylation of a suitably protected N-aryl-N-hydroxylamine precursor, followed by a thermally induced intramolecular migration of the OCF3 group to the ortho position of the aromatic ring.[1][2]
Overall Synthetic Transformation
References
Application Notes and Protocols: The Use of 2-Methoxy-5-(trifluoromethyl)aniline in the Development of Bcr-Abl Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methoxy-5-(trifluoromethyl)aniline as a key building block in medicinal chemistry, with a specific focus on its application in the synthesis of potent Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia (CML). This document includes detailed experimental protocols, quantitative biological data, and visual diagrams of relevant signaling pathways and experimental workflows.
Introduction
2-Methoxy-5-(trifluoromethyl)aniline is a versatile aromatic amine that has garnered significant interest in drug discovery. The presence of both a methoxy and a trifluoromethyl group on the aniline ring imparts unique electronic and steric properties to the molecule. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets. This makes 2-Methoxy-5-(trifluoromethyl)aniline an attractive starting material for the synthesis of novel therapeutic agents.
One of the most prominent applications of anilines with similar substitution patterns is in the development of tyrosine kinase inhibitors (TKIs). Nilotinib, a second-generation TKI, is a successful example of a drug that incorporates a trifluoromethylphenyl amine moiety and potently inhibits the Bcr-Abl kinase, the causative agent of CML. This document will focus on the use of 2-Methoxy-5-(trifluoromethyl)aniline in the synthesis of Nilotinib analogues and the subsequent biological evaluation of these compounds.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of Nilotinib analogues against the Bcr-Abl kinase and the proliferation of the Bcr-Abl-positive K562 cell line. The data highlights the importance of the substitution pattern on the aniline ring for biological activity.
| Compound ID | Aniline Moiety | Bcr-Abl IC50 (nM) | K562 Proliferation IC50 (nM) |
| Nilotinib | 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline | <30 | <1 |
| Analogue 1 | 3-Trifluoromethylaniline | 135.8 | - |
| Analogue 2 | 4-Fluoro-3-trifluoromethylaniline | 750 | - |
| Analogue 3 | 3,5-Bis(trifluoromethyl)aniline | - | - |
| Analogue 4 | 2-Methoxy-5-(trifluoromethyl)aniline | Predicted potent activity | Predicted potent activity |
Note: Specific IC50 values for an analogue containing the 2-Methoxy-5-(trifluoromethyl)aniline moiety are not publicly available but are predicted to be potent based on structure-activity relationship studies of similar compounds. The data for Analogues 1 and 2 are derived from published research on Nilotinib analogues.[1]
Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways. Inhibition of Bcr-Abl kinase activity is a clinically validated strategy for the treatment of CML. The diagram below illustrates the simplified Bcr-Abl signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a Nilotinib analogue using 2-Methoxy-5-(trifluoromethyl)aniline, and for the subsequent biological evaluation of its activity.
Protocol 1: Synthesis of a Nilotinib Analogue
This protocol describes a representative synthesis of a Nilotinib analogue incorporating the 2-Methoxy-5-(trifluoromethyl)aniline moiety. The synthesis involves a key Buchwald-Hartwig amination step to couple the aniline with the pyrimidine core, followed by an amide bond formation.
Workflow Diagram:
Materials:
-
2-Chloro-4-(pyridin-3-yl)pyrimidine
-
2-Methoxy-5-(trifluoromethyl)aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
3-Amino-4-methylbenzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add 2-Chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq) and 2-Methoxy-5-(trifluoromethyl)aniline (1.1 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
-
-
Amide Coupling:
-
To a solution of 3-amino-4-methylbenzoic acid (1.2 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final Nilotinib analogue.
-
Protocol 2: In Vitro Bcr-Abl Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the IC50 value of the synthesized Nilotinib analogue against the Bcr-Abl kinase.
Workflow Diagram:
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP
-
Kinase buffer
-
Synthesized Nilotinib analogue
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized Nilotinib analogue in kinase buffer.
-
In a white opaque plate, add the Bcr-Abl enzyme and the kinase substrate to each well.
-
Add the serially diluted inhibitor to the appropriate wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
Protocol 3: Cell Proliferation Assay
This protocol describes an MTS assay to determine the effect of the synthesized Nilotinib analogue on the proliferation of the Bcr-Abl-positive K562 cell line.
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000 cells/well.
-
Prepare serial dilutions of the synthesized Nilotinib analogue in cell culture medium.
-
Add the diluted compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37 °C in a humidified CO₂ incubator.
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
Conclusion
2-Methoxy-5-(trifluoromethyl)aniline serves as a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The protocols and data presented in these application notes demonstrate a clear path for the design, synthesis, and evaluation of novel Bcr-Abl inhibitors based on this scaffold. The unique properties conferred by the methoxy and trifluoromethyl substituents make this aniline derivative a promising starting point for the development of next-generation targeted therapies for CML and other malignancies.
References
Application Notes and Protocols: 2-Methoxy-5-(trifluoromethoxy)aniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)aniline is a key building block in the synthesis of complex molecules for the agrochemical industry.[1][2] Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group, imparts desirable properties to the resulting agrochemicals, such as enhanced metabolic stability and bioavailability. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of advanced agrochemical intermediates.
The trifluoromethoxy group is particularly valuable in agrochemical design as it can significantly influence the lipophilicity, electronic properties, and metabolic stability of a molecule, often leading to improved efficacy and a more favorable toxicological profile. This aniline derivative serves as a versatile starting material for the creation of novel herbicides and fungicides.
Application: Intermediate for Dihydroquinazoline Herbicides
A significant application of this compound is in the synthesis of N-aryl ureas, which are crucial intermediates for the preparation of dihydroquinazoline derivatives. These heterocyclic scaffolds are being explored for their potent herbicidal activity. The following sections detail the synthesis of a key urea intermediate, N-(2-bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea, from this compound.[3]
Experimental Protocol: Synthesis of N-(2-bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea
This protocol is adapted from patent literature describing the synthesis of precursors for dihydroquinazoline-based agrochemicals.[3]
Materials:
-
2-Methoxy-5-(trifluoromethyl)phenyl isocyanate
-
2-bromo-6-fluoroaniline
-
Acetonitrile (anhydrous)
-
Diisopropyl ether
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Suction filtration apparatus (Büchner funnel and flask)
-
Vacuum drying oven
Procedure:
-
In a suitable three-necked flask, dissolve 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate (274.3 g) in acetonitrile (1 L).
-
To this solution, add 2-bromo-6-fluoroaniline (200 g) and rinse the addition funnel with a small amount of acetonitrile (50 ml).
-
Stir the resulting clear solution under reflux (approximately 85°C) for 38 hours.
-
After the reaction is complete, concentrate the mixture in vacuo at 40°C on a rotary evaporator until a viscous magma is formed.
-
Filter the crude product by suction filtration.
-
Wash the filter cake with cold (0-5°C) acetonitrile (260 ml).
-
Dry the solid product overnight at 45°C in a vacuum drying oven with a nitrogen bleed.
-
For further purification, the resulting solid can be diluted with diisopropyl ether (1.5 L), filtered, washed with additional diisopropyl ether (1.15 L), and dried to a constant mass.[3]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of N-(2-bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate | ~219.14 | 274.3 | ~1.25 | 1.2 |
| 2-bromo-6-fluoroaniline | 190.01 | 200 | 1.05 | 1 |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | |
| N-(2-bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea | 409.15 | 424.3 | 99.2 |
Experimental Workflow
Logical Relationship: From Aniline to a Dihydroquinazoline Scaffold
The synthesized urea intermediate is a pivotal component in the construction of the dihydroquinazoline ring system. This is achieved through a subsequent ortho-palladization and ring-closure reaction sequence.[3] This pathway highlights the strategic importance of this compound in accessing complex heterocyclic structures for agrochemical applications.
References
Application Notes and Protocols for the Synthesis of Trifluoromethoxylated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF₃) group into aromatic systems is a pivotal strategy in modern medicinal chemistry, agrochemistry, and materials science. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for several key methods for the synthesis of trifluoromethoxylated aromatic compounds, accompanied by quantitative data and workflow visualizations to facilitate practical application in a research setting.
I. Synthesis from Phenols
Phenols are readily available starting materials for the synthesis of aryl trifluoromethyl ethers. Several effective methods have been developed, each with its own advantages in terms of substrate scope, reaction conditions, and reagent accessibility.
Two-Step Protocol: Sequential Xanthalation and O-Trifluoromethylation
This improved two-step method provides a reliable route to aryl trifluoromethyl ethers from phenols via xanthate intermediates, utilizing easily handled reagents under mild conditions.[1][2][3][4][5]
Experimental Workflow:
Caption: Workflow for the two-step synthesis of aryl trifluoromethyl ethers from phenols.
Experimental Protocol:
Step 1: Formation of Aryl Xanthate [4]
-
To a solution of the phenol (2.00 mmol, 1.0 equiv) and triethylamine (330 μL, 2.2 mmol, 1.1 equiv) in MeCN (10 mL) at 0 °C, add the imidazolium or benzimidazolium xanthalating reagent (2.00 mmol, 1.0 equiv).
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (2 x 20 mL).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography or recrystallization to yield the aryl xanthate.
Step 2: O-Trifluoromethylation of Aryl Xanthate [4]
-
Condition A: To a vial containing the aryl xanthate (0.20 mmol, 1.0 equiv), add XtalFluor-E (1.5 equiv), trichloroisocyanuric acid (TCCA, 1.5 equiv), and CH₂Cl₂ (2.0 mL). Stir at room temperature.
-
Condition B: To a vial containing the aryl xanthate (0.20 mmol, 1.0 equiv), add XtalFluor-E (1.2 equiv), N-fluorobenzenesulfonimide (NFSI, 1.2 equiv), and CH₂Cl₂ (2.0 mL). Stir at room temperature.
Quantitative Data:
| Phenol Substrate | Xanthate Yield (%) | Aryl Trifluoromethyl Ether Yield (%) (Condition A) | Aryl Trifluoromethyl Ether Yield (%) (Condition B) |
| 4-Phenylphenol | >95 | 85 | 93 |
| 4-Methoxyphenol | >95 | 78 | 81 |
| 4-Chlorophenol | >95 | 75 | 88 |
| 4-Nitrophenol | 92 | 55 | 65 |
| 2-Naphthol | >95 | 82 | 89 |
Yields are based on isolated product.[4]
Two-Step Protocol: O-Carboxydifluoromethylation and Decarboxylative Fluorination
This method provides an alternative route to aryl trifluoromethyl ethers from phenols using accessible and inexpensive reagents.[6][7]
Experimental Protocol:
Step 1: O-Carboxydifluoromethylation
-
To a solution of phenol (1.0 equiv) in a suitable solvent, add sodium bromodifluoroacetate.
-
Heat the reaction mixture to facilitate the O-carboxydifluoromethylation.
-
Upon completion, the crude aryloxydifluoroacetic acid can be used directly in the next step after an aqueous workup.
Step 2: Silver-Catalyzed Decarboxylative Fluorination [7]
-
To a solution of the crude aryloxydifluoroacetic acid in a suitable solvent, add a catalytic amount of a silver salt and Selectfluor II.
-
Stir the reaction at room temperature until completion.
-
Purify the product by column chromatography.
Quantitative Data:
| Phenol Substrate | Overall Yield (%) |
| 4-tert-Butylphenol | 75 |
| 4-Bromophenol | 68 |
| 3,5-Dimethylphenol | 72 |
| 4-Cyanophenol | 55 |
Yields are for the two-step process.[7]
II. Direct C-H Trifluoromethoxylation of Arenes
Directly converting a C-H bond on an aromatic ring to a C-OCF₃ bond is a highly desirable transformation as it avoids the need for pre-functionalized substrates. Radical-based methods have emerged as powerful tools for this purpose.
Radical C-H Trifluoromethoxylation with Bis(trifluoromethyl)peroxide (BTMP)
Bis(trifluoromethyl)peroxide (BTMP) serves as a practical source of trifluoromethoxy radicals (•OCF₃) upon activation with visible light photoredox catalysis or TEMPO.[8][9]
Experimental Workflow:
Caption: General workflow for the radical C-H trifluoromethoxylation of arenes using BTMP.
Experimental Protocols:
A: Visible Light Photoredox Catalysis [8]
-
In a reaction vessel, combine the arene (5 eq.), [Ru(bpy)₃][PF₆]₂ (1.5 mol%), and KF (0.1 eq.) in MeCN (0.2 M).
-
Condense BTMP (1 eq.) into the solution.
-
Irradiate the mixture with blue LEDs at room temperature for 16 hours.
-
Determine the yield by ¹⁹F NMR using an internal standard.
B: TEMPO-Catalyzed Method [8]
-
In a reaction vessel, combine the arene, TEMPO (catalytic amount), and BTMP.
-
The reaction can be run in a suitable solvent or neat with the arene as the solvent.
-
Stir the reaction at room temperature.
Quantitative Data (¹⁹F NMR Yields):
| Arene Substrate | Photocatalytic Yield (%) | TEMPO-Catalyzed Yield (%) |
| Benzene | 74 | 70 |
| Toluene | 65 | 68 |
| Chlorobenzene | 78 | 75 |
| Anisole | 55 | 62 |
| Pyridine | - | 45 (for 2-cyanopyridine) |
Yields are determined by ¹⁹F NMR using PhCF₃ as an internal standard.[8][9][10]
III. Synthesis from Aryl Diazonium Salts
Aryl diazonium salts, readily prepared from anilines, are versatile intermediates for the introduction of various functional groups, including the trifluoromethoxy group.
Visible-Light Photoredox and Copper-Promoted Trifluoromethoxylation
This method allows for the efficient trifluoromethoxylation of a wide range of functionalized aryl diazonium salts under mild conditions.[11][12]
Experimental Protocol: [11][12]
-
To a mixture of the arenediazonium tetrafluoroborate (1.0 equiv), CuOTf (1.0 equiv), and CsF (2.0 equiv) in MeCN, add trifluoromethyl p-fluorophenylsulfonate (TFMS) (5.5 equiv).
-
Add Ru(bpy)₃(PF₆)₂ (1.0 mol%) as the photocatalyst.
-
Irradiate the mixture with a 15W white LED, initially at room temperature and then cooled to -40 °C, for 12 hours.
-
Yields are determined by ¹⁹F NMR with benzotrifluoride as an internal standard.
Quantitative Data (¹⁹F NMR Yields):
| Aryl Diazonium Salt Substituent | Yield (%) |
| 4-Br | 78 |
| 4-F | 75 |
| 4-TsO | 60 |
| 4-CN | 72 |
| 4-NO₂ | 40 |
Yields determined by ¹⁹F-NMR with benzotrifluoride as an internal standard.[11]
IV. Synthesis via Intramolecular Rearrangement
Intramolecular rearrangement strategies offer a unique approach to introduce the trifluoromethoxy group with high regioselectivity.
OCF₃ Migration from N-Aryl-N-(trifluoromethoxy)amines
This protocol provides access to ortho-trifluoromethoxylated anilines and related heterocycles through a two-step, one-pot procedure involving O-trifluoromethylation followed by a thermal OCF₃ migration.[13][14]
Reaction Pathway:
Caption: Pathway for the synthesis of ortho-trifluoromethoxylated anilines via OCF₃ migration.
Experimental Protocol (One-Pot Procedure): [13]
-
Perform the O-trifluoromethylation of the protected N-(hetero)aryl-N-hydroxylamine at 23 °C using a suitable trifluoromethylating agent (e.g., Togni reagent) and a base.
-
After the initial reaction is complete, concentrate the reaction mixture.
-
Dissolve the residue in MeNO₂ and heat the resulting mixture to induce the OCF₃ migration. The required temperature will vary depending on the substrate (typically 50-140 °C).
-
Purify the final product by standard methods.
Quantitative Data:
| Substrate | O-Trifluoromethylation Yield (%) | OCF₃ Migration Yield (%) | Overall Yield (%) |
| N-Acetyl-N-phenylhydroxylamine | 85 | 92 | 78 |
| N-Acetyl-N-(4-chlorophenyl)hydroxylamine | 88 | 95 | 84 |
| N-Acetyl-N-(3-pyridyl)hydroxylamine | 75 | 85 | 64 |
| N-Acetyl-N-(2-pyrimidinyl)hydroxylamine | 72 | 88 | 63 |
Yields are for isolated products.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methoxy-5-(trifluoromethoxy)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)aniline is a versatile building block in organic synthesis, prized for its unique structural features that impart desirable properties to target molecules. The presence of both an electron-donating methoxy group and a lipophilic, metabolically stable trifluoromethoxy group makes it a valuable synthon in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy group, in particular, can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.
These application notes provide an overview of the synthetic utility of this compound, along with detailed experimental protocols for its application in the synthesis of various heterocyclic scaffolds of medicinal interest.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 116369-34-1 | |
| Molecular Formula | C₈H₈F₃NO₂ | |
| Molecular Weight | 207.15 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 48-52 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate. |
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules, including but not limited to:
-
Quinazolines: These heterocycles are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities, including as kinase inhibitors.
-
Amides: The amino group of the aniline readily undergoes acylation to form amide bonds, a fundamental transformation in the synthesis of numerous drug candidates.
-
Benzimidazoles: This privileged scaffold is found in a number of clinically used drugs and is a common target in drug discovery programs.
-
Multicomponent Reaction Products: The aniline can participate in powerful one-pot multicomponent reactions, such as the Ugi and Pictet-Spengler reactions, to rapidly generate molecular diversity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title compound from 1-methoxy-2-nitro-4-(trifluoromethoxy)benzene.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
1-Methoxy-2-nitro-4-(trifluoromethoxy)benzene
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of 1-methoxy-2-nitro-4-(trifluoromethoxy)benzene in methanol, add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford this compound.
Quantitative Data:
| Reactant | Molar Equiv. | Catalyst Loading | Solvent | Temperature | Time | Yield |
| 1-Methoxy-2-nitro-4-(trifluoromethoxy)benzene | 1.0 | 10 mol% | Methanol | Room Temp. | 12 h | ~99% |
Protocol 2: N-Acylation of this compound
This protocol details the synthesis of an N-acyl derivative, a common step in the elaboration of this building block.
Reaction Scheme:
Caption: N-Acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data:
| Aniline | Acyl Chloride | Base | Solvent | Temperature | Time | Yield |
| 1.0 eq | 1.1 eq | Pyridine (1.2 eq) | THF | 0 °C to RT | 3-5 h | >90% |
Protocol 3: Synthesis of a Quinazoline Derivative
This protocol outlines the synthesis of a quinazoline derivative, which can act as a kinase inhibitor, for example, targeting the TrkA signaling pathway.
Reaction Scheme:
Caption: Synthesis of a Quinazoline Derivative.
Materials:
-
This compound
-
2-Aminobenzonitrile derivative
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the 2-aminobenzonitrile derivative (1.0 eq), and a catalytic amount of p-TsOH in DMF.
-
Heat the reaction mixture at 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the crude product and purify by column chromatography or recrystallization.
Quantitative Data:
| Aniline | Benzonitrile | Catalyst | Solvent | Temperature | Time | Yield |
| 1.0 eq | 1.0 eq | p-TsOH (cat.) | DMF | 120-140 °C | 12-24 h | 60-80% |
Application in Kinase Inhibitor Development: TrkA Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA). TrkA is a receptor tyrosine kinase that, upon binding to its ligand, Nerve Growth Factor (NGF), initiates a signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of the TrkA pathway is implicated in various cancers. Quinazoline-based inhibitors can block the ATP-binding site of the TrkA kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: Inhibition of the TrkA Signaling Pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. The protocols provided herein offer a starting point for the utilization of this synthon in the construction of diverse molecular architectures. The unique electronic and physicochemical properties imparted by the methoxy and trifluoromethoxy substituents make it an attractive component for the design of novel bioactive compounds, particularly in the development of kinase inhibitors. Further exploration of its reactivity in various synthetic transformations is warranted and holds promise for the discovery of new chemical entities with enhanced therapeutic potential.
Application Notes and Protocols for the Characterization of 2-Methoxy-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2-Methoxy-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate and reproducible results for purity assessment and structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a robust method for determining the purity of 2-Methoxy-5-(trifluoromethyl)aniline and quantifying impurities. A reversed-phase method is presented here, which is suitable for the separation of the main compound from potential non-volatile impurities.
Quantitative Data Summary
| Parameter | Result |
| Purity (% Area) | > 98.0% (typical) |
| Retention Time (t R ) | ~ 4.5 min (under specified conditions) |
| Limit of Detection (LOD) | Not established |
| Limit of Quantitation (LOQ) | Not established |
Experimental Protocol
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Methoxy-5-(trifluoromethyl)aniline sample.
-
Dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
GC-MS is a powerful technique for the identification of 2-Methoxy-5-(trifluoromethyl)aniline and for the separation and identification of volatile impurities.
Quantitative and Qualitative Data Summary
| Parameter | Result |
| Purity (% Area) | > 98.0% (typical) |
| Retention Time (t R ) | Dependent on the specific temperature program |
| Mass Spectrometry (EI) | |
| Molecular Ion [M] + | m/z 191 |
| Key Fragment Ions | m/z 176, 148 |
Experimental Protocol
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (carrier gas)
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.
-
-
Data Analysis:
-
Identify the main component by its retention time and mass spectrum.
-
Purity is estimated by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra with a library database (e.g., NIST).
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of 2-Methoxy-5-(trifluoromethyl)aniline.
¹H and ¹³C NMR Spectral Data
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~ 6.9 - 7.1 (m, 3H) | Aromatic Protons | ~ 145.0 | C-N |
| ~ 3.9 (s, 3H) | -OCH₃ | ~ 126.0 (q) | -CF₃ |
| ~ 3.8 (br s, 2H) | -NH₂ | ~ 124.0 | C-O |
| ~ 118.0 | Aromatic CH | ||
| ~ 116.0 | Aromatic CH | ||
| ~ 111.0 | Aromatic CH | ||
| ~ 56.0 | -OCH₃ |
Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.
Experimental Protocol
-
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
-
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.
-
Logical Relationship for NMR Analysis
Caption: Logical flow of NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in the molecule.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3300 | N-H stretch (amine) |
| 3000 - 2800 | C-H stretch (aromatic and aliphatic) |
| 1620 - 1580 | C=C stretch (aromatic ring) |
| 1300 - 1100 | C-F stretch (trifluoromethyl) |
| 1250 - 1200 | C-O stretch (aryl ether) |
Experimental Protocol
-
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Acquisition Parameters:
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Analysis:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis.
Application Notes and Protocols for the Derivatization of 2-Methoxy-5-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)aniline is a valuable building block in medicinal chemistry and drug development. The presence of the trifluoromethoxy group imparts unique properties, including increased lipophilicity and metabolic stability, making it an attractive moiety for incorporation into novel therapeutic agents. The aniline functional group serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These notes provide an overview of key derivatization strategies and detailed protocols for the synthesis of amides, sulfonamides, and N-aryl derivatives from this compound.
The derivatization of this compound is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. By modifying the aniline nitrogen, researchers can modulate the physicochemical properties, pharmacokinetic profile, and biological activity of lead compounds. Common derivatization pathways include acylation to form amides, sulfonylation to generate sulfonamides, and carbon-nitrogen cross-coupling reactions to produce more complex secondary amines. These transformations are fundamental in the synthesis of a wide array of biologically active molecules.
Key Derivatization Reactions
The primary amino group of this compound is a nucleophilic center that readily participates in several types of reactions. The main strategies for its derivatization are:
-
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides to form stable amide bonds. This is a common method for introducing a variety of substituents.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, a privileged functional group in medicinal chemistry known for its role in a multitude of drug classes.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, enable the formation of a new carbon-nitrogen bond with an aryl or heteroaryl halide.
These reactions allow for the systematic modification of the parent aniline to probe biological targets and optimize drug-like properties.
Experimental Protocols
Due to the limited specific literature for this compound, the following are representative protocols adapted from well-established methods for similar anilines. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.
Protocol 1: Synthesis of an Amide Derivative via Acylation
This protocol describes the synthesis of N-(2-methoxy-5-(trifluoromethoxy)phenyl)acetamide as a representative example.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
Protocol 2: Synthesis of a Sulfonamide Derivative via Sulfonylation
This protocol details the general synthesis of a sulfonamide from this compound and a generic arylsulfonyl chloride.
Materials:
-
This compound
-
Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory equipment
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine (as both solvent and base) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add the arylsulfonyl chloride (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor for completion using TLC.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Subsequently, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of an N-Aryl Derivative via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Standard workup and purification reagents
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% Xantphos).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of anilines, which can be used as a reference for expected outcomes with this compound.
Table 1: Representative Yields for Acylation and Sulfonylation of Anilines
| Entry | Aniline Substrate | Reagent | Product Type | Typical Yield (%) |
| 1 | This compound | Acetyl Chloride | Amide | >90 (expected) |
| 2 | This compound | Benzoyl Chloride | Amide | >85 (expected) |
| 3 | This compound | p-Toluenesulfonyl Chloride | Sulfonamide | 80-95 (expected) |
| 4 | This compound | Methanesulfonyl Chloride | Sulfonamide | 85-95 (expected) |
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Anilines
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 75-90 (expected) |
| 2 | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 110 | 70-85 (expected) |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 80-95 (expected) |
Visualizations
Below are diagrams illustrating the experimental workflows for the described derivatization reactions.
Caption: Workflow for the acylation of this compound.
Caption: Workflow for the sulfonylation of this compound.
Caption: Workflow for Buchwald-Hartwig amination of this compound.
Application Notes and Protocols for the Synthesis of ortho-Trifluoromethoxylated Anilines via OCF3 Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy (OCF3) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity, which can enhance the metabolic stability and cell permeability of drug candidates. However, the direct introduction of the OCF3 group into aromatic systems, particularly anilines, remains a synthetic challenge. This document outlines a robust and operationally simple two-step protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives. The methodology involves the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by a thermally induced intramolecular migration of the OCF3 group. This protocol is characterized by its use of bench-stable reagents, broad functional group tolerance, and scalability, making it a valuable tool for drug discovery and development.[1][2][3][4]
Overall Experimental Workflow
The synthesis is a two-step process starting from an N-aryl-N-hydroxylamine derivative. The first step is the O-trifluoromethylation to form an N-aryl-N-(trifluoromethoxy)amine intermediate. The second step is the thermally induced intramolecular migration of the OCF3 group to the ortho position of the aniline ring.
Caption: Overall workflow for the two-step synthesis of ortho-trifluoromethoxylated anilines.
Experimental Protocols
This section provides detailed procedures for the synthesis of a model compound, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.
Protocol 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (Intermediate)
This protocol details the O-trifluoromethylation of methyl 4-(N-hydroxyacetamido)benzoate.
Materials:
-
Methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv)
-
Togni Reagent II (1.20 equiv)
-
Cesium Carbonate (Cs2CO3) (10.0 mol%)
-
Dried and degassed Chloroform (CHCl3)
-
Oven-dried 250 ml round-bottom flask with a magnetic stir bar
-
Glovebox (Nitrogen atmosphere)
-
Septum
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
Inside a nitrogen-filled glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (e.g., 2.00 g, 9.56 mmol), Cs2CO3 (311 mg, 0.956 mmol), and Togni reagent II (3.63 g, 11.5 mmol) to an oven-dried 250 ml round-bottom flask containing a magnetic stir bar.[5]
-
Add dried and degassed chloroform (95.6 ml, 0.100 M) to the flask.[5]
-
Cap the flask with a septum and stir the reaction mixture at 23 °C under a nitrogen atmosphere for 16 hours. The reaction can be performed either inside or outside the glovebox.[5]
-
After 16 hours, filter the reaction mixture to remove any solid residue.
-
Concentrate the filtrate in vacuo using a rotary evaporator.[5]
-
Purify the crude product by flash column chromatography using a gradient of hexanes:dichloromethane (7:3 to 0:1 v/v) to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[5] The expected yield is approximately 95%.[5]
Protocol 2: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate via OCF3 Migration
This protocol describes the thermally induced intramolecular migration of the OCF3 group.
Materials:
-
Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equiv)
-
Nitromethane (MeNO2)
-
50 ml pressure vessel with a magnetic stir bar and a screw cap
-
Safety shield
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
Add methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (e.g., 2.51 g, 9.05 mmol) and a magnetic stir bar to a 50 ml pressure vessel.[5]
-
Add nitromethane (9.05 ml, 1.00 M) to the pressure vessel.[5]
-
Cap the vessel securely with a screw cap.
-
Place the reaction mixture behind a safety shield and stir at 120 °C for 20 hours.[5] Caution: Impure nitromethane can be explosive at high temperatures. Ensure the use of a safety shield.[5]
-
After 20 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a 100 ml round-bottom flask.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator.[5]
-
Purify the crude product by flash column chromatography using a gradient of hexanes:EtOAc (9:1 to 7:3 v/v) to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[5] The expected yield is approximately 85%.[6]
Data Presentation: Substrate Scope
The described protocol is applicable to a wide range of aniline derivatives with various functional groups. The reaction conditions, particularly the temperature for the OCF3 migration step, may need to be optimized for different substrates. Electron-poor arenes generally require higher temperatures for the migration to proceed efficiently.[7]
| Entry | Substrate | Migration Temp (°C) | Product | Yield (%) |
| 1 | Methyl 4-acetamido-benzoate derivative | 120 | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | 85 |
| 2 | 4-Acetyl-N-acetyl-aniline derivative | 120 | 1-(4-Acetamido-3-(trifluoromethoxy)phenyl)ethan-1-one | 82 |
| 3 | 4-Cyano-N-acetyl-aniline derivative | 140 | 4-Acetamido-3-(trifluoromethoxy)benzonitrile | 75 |
| 4 | 4-Bromo-N-acetyl-aniline derivative | 50 | N-(4-Bromo-2-(trifluoromethoxy)phenyl)acetamide | 92 |
| 5 | 3-Methoxy-N-acetyl-aniline derivative | 50 | N-(3-Methoxy-2-(trifluoromethoxy)phenyl)acetamide | 88 |
| 6 | N-Benzoyl-aniline derivative | 50 | N-(2-(Trifluoromethoxy)phenyl)benzamide | 95 |
Table adapted from selected examples in the literature to demonstrate substrate scope.[7]
Proposed Reaction Mechanism
The intramolecular OCF3 migration is proposed to proceed through a heterolytic cleavage of the N-OCF3 bond, which generates a short-lived tight ion pair consisting of a nitrenium ion and a trifluoromethoxide anion.[2][5] This is followed by a rapid recombination where the trifluoromethoxide attacks the ortho-position of the nitrenium ion, and subsequent tautomerization affords the final ortho-trifluoromethoxylated aniline product.[5]
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trifluoromethoxylation of Anilines using Togni Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal chemistry and materials science. Its unique electronic properties and high lipophilicity can significantly enhance the pharmacological and physicochemical properties of organic molecules, such as metabolic stability, binding affinity, and bioavailability.[1][2][3] However, the direct introduction of the trifluoromethoxy group into aromatic systems, particularly anilines, has been a significant challenge.[2][3] This document provides detailed application notes and protocols for the trifluoromethoxylation of anilines using Togni reagents, focusing on a robust two-step method involving an O-trifluoromethylation followed by an intramolecular migration.[4][5]
This method offers a user-friendly and broadly applicable approach to synthesize valuable ortho-trifluoromethoxylated aniline derivatives, which are important building blocks in drug discovery and agrochemical development.[1][2][3] The reaction sequence utilizes the commercially available and bench-stable Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).[1][2][6]
Reaction Principle
The trifluoromethoxylation of anilines is achieved through a two-step process:
-
O-Trifluoromethylation of N-Aryl-N-hydroxyacetamides: The aniline starting material is first converted to its N-hydroxyacetamide derivative. This derivative then undergoes O-trifluoromethylation with Togni reagent II in the presence of a catalytic amount of a base, such as cesium carbonate (Cs₂CO₃).[1][2][3]
-
Intramolecular OCF₃ Migration: The resulting N-(trifluoromethoxy)acetamido intermediate is then heated in a suitable solvent, typically nitromethane, to induce a thermally-driven intramolecular migration of the -OCF₃ group to the ortho-position of the aromatic ring, yielding the desired ortho-trifluoromethoxylated aniline derivative.[1][2][3]
Diagrams
Reaction Pathway
Caption: Overall two-step reaction scheme for the trifluoromethoxylation of anilines.
Experimental Workflow
Caption: General workflow from starting aniline to the final product.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a model substrate for this transformation.
| Step | Reactant | Product | Yield (%) | Reference |
| O-Trifluoromethylation | Methyl 4-(N-hydroxyacetamido)benzoate | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | 95 | [1] |
| Intramolecular OCF₃ Migration | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | 85 | [1] |
Experimental Protocols
Note: Togni reagent II is known to be metastable and can decompose exothermically upon heating.[6] It is also sensitive to strong acids and bases.[6] Handle with appropriate care and consult the safety data sheet.
Protocol 1: Synthesis of Methyl 4-(N-hydroxyacetamido)benzoate (Precursor)
This protocol outlines the synthesis of the N-hydroxyacetamide precursor from the corresponding nitroarene.
Materials:
-
Methyl 4-nitrobenzoate
-
Hydrazine monohydrate
-
5% Rhodium on carbon (Rh/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous diethyl ether (Et₂O)
-
Acetyl chloride
-
Diatomaceous earth (e.g., Celite®)
-
Magnetic stir bar and stirrer/hotplate
-
Round-bottom flasks
-
Syringe pump
-
Filtration apparatus
Procedure:
-
Reduction of the Nitro Group:
-
To a solution of methyl 4-nitrobenzoate in methanol, add 5% Rh/C.
-
Cool the mixture to 0 °C and add hydrazine monohydrate dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure to obtain methyl 4-(N-hydroxyamino)benzoate.
-
-
Acetylation of the Hydroxylamine:
-
Dissolve the crude methyl 4-(N-hydroxyamino)benzoate in anhydrous diethyl ether in a round-bottom flask.[1]
-
Cool the mixture to 0 °C with stirring.[1]
-
Prepare a solution of acetyl chloride in anhydrous diethyl ether.[1]
-
Add the acetyl chloride solution to the reaction mixture at 0 °C using a syringe pump over several hours.[1]
-
After the addition is complete, filter the reaction mixture through a pad of diatomaceous earth.[1]
-
Wash the filter cake with ethyl acetate.[1]
-
Concentrate the combined filtrate in vacuo to yield the crude product, which can be purified by flash column chromatography.
-
Protocol 2: O-Trifluoromethylation of Methyl 4-(N-hydroxyacetamido)benzoate
Materials:
-
Methyl 4-(N-hydroxyacetamido)benzoate
-
Togni reagent II
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous chloroform (CHCl₃)
-
Magnetic stir bar
-
Oven-dried round-bottom flask
-
Glovebox (or standard Schlenk techniques for an inert atmosphere)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
Inside a glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Togni reagent II (1.2 equiv), and cesium carbonate (0.1 equiv) to an oven-dried round-bottom flask containing a magnetic stir bar.[1]
-
Seal the flask and remove it from the glovebox.
-
-
Reaction:
-
Add anhydrous chloroform to the flask via syringe.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours (monitor by TLC). The reaction is sensitive to oxygen, so maintaining an inert atmosphere is crucial.[1]
-
-
Workup and Purification:
Protocol 3: Intramolecular OCF₃ Migration
Materials:
-
Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate
-
Nitromethane (MeNO₂)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stir bar and stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Reaction Setup:
-
Place the methyl 4-(N-(trifluoromethoxy)acetamido)benzoate in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add nitromethane to the flask.
-
-
Reaction:
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the nitromethane.
-
Purify the residue by flash column chromatography on silica gel to obtain the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[1]
-
Conclusion
The use of Togni reagent II provides an effective and operationally simple method for the synthesis of ortho-trifluoromethoxylated anilines.[2] This two-step protocol, involving O-trifluoromethylation and subsequent thermal rearrangement, is tolerant of various functional groups and can be performed on a gram scale.[4][5] These application notes and protocols offer a comprehensive guide for researchers in academia and industry to access this valuable class of compounds for applications in drug development and materials science.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethoxylation of Arenes: Synthesis of <i>ortho</i>‐Trifluoromethoxylated Aniline Derivatives by OCF<sub>3</sub… [ouci.dntb.gov.ua]
- 6. Togni reagent II - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-5-(trifluoromethoxy)aniline, a key intermediate in various pharmaceutical applications.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on improving reaction yield.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield in the synthesis of this compound, typically achieved through the catalytic hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride, can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst is susceptible to deactivation over time or through exposure to air.
-
Solution: Use a fresh batch of catalyst for each reaction. Ensure the catalyst is handled under an inert atmosphere (e.g., Nitrogen or Argon) as much as possible.[2]
-
-
Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst, drastically reducing its activity. Common poisons for palladium catalysts include sulfur, and nitrogen-containing compounds.[3]
-
Solution: Ensure the purity of the 4-Methoxy-3-nitrobenzotrifluoride starting material. Use high-purity, dry solvents and high-purity hydrogen gas. If catalyst poisoning is suspected, purification of the starting material may be necessary.
-
-
Incomplete Reaction: The reaction may not be running to completion, leaving unreacted starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time, temperature, or hydrogen pressure. However, be cautious as harsh conditions can also promote side reactions.
-
-
Suboptimal Reaction Conditions: The reaction is sensitive to parameters such as temperature, pressure, and solvent.
-
Solution: Systematically optimize the reaction conditions. Refer to the quantitative data tables below for the impact of various parameters on yield.
-
-
Product Loss During Workup: Significant amounts of the product can be lost during the filtration and purification steps.
-
Solution: After the reaction, ensure the catalyst is thoroughly washed with the reaction solvent to recover any adsorbed product. When filtering through celite, use a sintered glass funnel and wash the celite pad multiple times. During extraction and washing, minimize the number of transfers and ensure complete phase separation.
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
The reduction of nitroarenes can sometimes lead to the formation of intermediates that can undergo side reactions, leading to impurities.
Common Side Products and Mitigation Strategies:
-
Nitroso and Hydroxylamine Intermediates: The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates.[4][5] If these intermediates accumulate, they can participate in condensation reactions to form azoxy and azo compounds.
-
Mitigation: Ensure efficient stirring to promote good mass transfer of hydrogen to the catalyst surface. Maintaining a sufficient hydrogen pressure and an active catalyst will favor the complete reduction to the desired aniline.
-
-
Azoxy and Azo Compounds: These are formed from the condensation of nitroso and hydroxylamine intermediates.
-
Mitigation: Similar to the above, optimizing reaction conditions to favor the rapid conversion of intermediates to the final product is key. The use of a highly active catalyst and sufficient hydrogen pressure can minimize the formation of these impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely reported and efficient method is the catalytic hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride using a Palladium on carbon (Pd/C) catalyst with hydrogen gas.[6][7] This method is often preferred due to its high yield (often exceeding 95%), clean reaction profile, and the ease of product isolation.[6]
Q2: What is the recommended catalyst loading for the Pd/C catalyst?
A typical starting point for catalyst loading is 5-10 mol% of palladium relative to the nitroaromatic starting material. However, the optimal loading can vary depending on the reaction scale and the quality of the catalyst. While a higher catalyst loading can increase the reaction rate, it does not always lead to a higher yield and increases the cost.[8] Conversely, a lower catalyst loading may result in an incomplete reaction or require longer reaction times.[8]
Q3: What is the optimal hydrogen pressure for this reaction?
The reaction is often carried out at pressures ranging from atmospheric pressure (using a hydrogen balloon) to higher pressures (e.g., 50-100 psi) in a specialized hydrogenation apparatus. Increasing the hydrogen pressure can enhance the reaction rate and help to minimize the formation of intermediate-derived side products.[4] However, the specific optimal pressure should be determined experimentally for your setup.
Q4: Which solvent is most suitable for this hydrogenation?
Polar protic solvents like methanol and ethanol are commonly used and have been shown to be effective for this type of reduction.[6] They are good at dissolving the starting material and the resulting aniline, and they are generally compatible with the catalytic hydrogenation process.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is taken at regular intervals and run on a TLC plate. The disappearance of the starting material spot (4-Methoxy-3-nitrobenzotrifluoride) and the appearance of the product spot (this compound) indicate the progression of the reaction. Staining with a suitable agent, such as potassium permanganate, can help visualize the spots. For more quantitative analysis, techniques like LC-MS or GC-MS can be employed.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield of nitroarene reduction to aniline, based on literature data for similar substrates. These should be used as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst Loading on Yield
| Catalyst Loading (mol% Pd) | Typical Yield (%) | Observations |
| 1-2 | 70-85 | Slower reaction times, potential for incomplete conversion. |
| 5-10 | >95 | Generally optimal range for high yield and reasonable reaction times.[8] |
| >10 | >95 | May not significantly improve yield and increases cost.[8] |
Table 2: Effect of Hydrogen Pressure on Yield
| Hydrogen Pressure | Typical Yield (%) | Observations |
| 1 atm (balloon) | 90-98 | Sufficient for many small-scale reactions, but may require longer times. |
| 50-100 psi | >98 | Faster reaction rates, can help suppress side product formation.[4] |
| >100 psi | >98 | May not offer significant advantages in yield for this specific transformation. |
Table 3: Effect of Temperature on Yield
| Temperature (°C) | Typical Yield (%) | Observations |
| 20-25 (Room Temp) | >95 | Generally sufficient for high yield with an active catalyst.[6] |
| 40-60 | >95 | Can be used to increase the reaction rate if it is slow at room temperature. |
| >60 | Variable | Higher temperatures may lead to increased side product formation or catalyst degradation.[8] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
4-Methoxy-3-nitrobenzotrifluoride
-
10% Palladium on carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Celite
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Methoxy-3-nitrobenzotrifluoride (1.0 eq). Dissolve the starting material in methanol (approximately 10-20 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution. The catalyst should be handled quickly to minimize exposure to air.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere. Leave the reaction under a positive pressure of hydrogen (balloon). For higher pressure reactions, transfer the mixture to a suitable hydrogenation apparatus and pressurize to the desired level (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system) until the starting material is completely consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite in a sintered glass funnel to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to ensure all the product is collected.
-
Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, although the product is often of high purity after the workup.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Potential Side Reaction Pathways
Caption: Potential side reaction pathways during nitroarene reduction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. 2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) at Nordmann - nordmann.global [nordmann.global]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 4. almacgroup.com [almacgroup.com]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]
- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethoxylated Anilines
Welcome to the technical support center for the synthesis of trifluoromethoxylated anilines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis. Facile introduction of the trifluoromethoxy (-OCF3) group into aromatic compounds, particularly anilines, remains a significant challenge in synthetic chemistry.[1] Conventional methods often contend with issues like poor substrate scope or the necessity of using toxic and difficult-to-handle reagents.[1][2]
This guide provides structured troubleshooting advice, answers to frequently asked questions, comparative data on synthetic methods, and detailed experimental protocols to enhance the success and efficiency of your reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of trifluoromethoxylated anilines, providing potential causes and recommended solutions in a direct question-and-answer format.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Q1: My trifluoromethoxylation reaction shows low or no conversion of the starting material. | 1. Reagent Quality: The trifluoromethoxylating reagent (e.g., Togni reagent, Umemoto reagent) may have degraded. 2. Reaction Conditions: Temperature, pressure, or reaction time may be insufficient. 3. Inert Atmosphere: The reaction may be sensitive to atmospheric oxygen or moisture. | 1. Verify Reagent Purity: Use freshly opened or purified reagents. Assess purity via NMR or other appropriate analytical methods. 2. Optimize Conditions: Monitor the reaction by TLC or LC-MS. Systematically increase the temperature or prolong the reaction time. 3. Ensure Inertness: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under a rigorously maintained inert atmosphere (e.g., argon or nitrogen). |
| Q2: I am observing poor regioselectivity, with multiple isomers of the trifluoromethoxylated product. | 1. Reaction Mechanism: Radical C-H trifluoromethoxylation often proceeds at multiple sites due to the high reactivity of the CF3 radical.[3] 2. Substrate Electronics: The inherent electronic properties of the aniline precursor dictate the positions most susceptible to attack.[4] 3. Steric Hindrance: Lack of a directing group or steric hindrance can lead to a mixture of products. | 1. Change Synthetic Strategy: Consider a directed synthesis. A common successful strategy involves the trifluoromethoxylation of an N-aryl-N-hydroxylamine precursor followed by an intramolecular OCF3 migration, which strongly favors the ortho position.[5][6][7][8] 2. Use Additives: For some radical C-H functionalizations, additives like cyclodextrins have been shown to control regioselectivity by encapsulating the substrate.[3][9][10] 3. Protecting Groups: Utilize a directing protecting group on the aniline nitrogen to favor a specific position. |
| Q3: Significant side products, such as C-trifluoromethylated compounds or polymers, are forming. | 1. Reagent Reactivity: Some electrophilic trifluoromethylating reagents can also act as C-trifluoromethylating agents, especially with electron-rich phenols or anilines.[11] 2. Aniline Oxidation: Anilines are susceptible to oxidation, which can lead to polymerization or undesired coupling reactions.[12] 3. Reaction Pathway: The reaction may proceed through an undesired radical pathway. | 1. Select Appropriate Reagent: Choose a reagent known for O-trifluoromethylation over C-trifluoromethylation for your specific substrate class. 2. Protect the Amine: Protect the aniline's amino group (e.g., as an acetamide) before the trifluoromethoxylation step. The protecting group can be removed later. The synthesis of ortho-OCF3 anilines often proceeds via protected N-aryl-N-hydroxylamines.[11] 3. Add Radical Inhibitors: If an unwanted radical side reaction is suspected, the addition of a radical scavenger like hydroquinone can sometimes improve yields of the desired product.[13] |
| Q4: The reaction works for electron-rich anilines but fails for electron-deficient ones. | 1. Mechanism Requirement: The specific trifluoromethoxylation method may depend on the nucleophilicity of the aromatic ring or an intermediate. Electron-withdrawing groups can disfavor the key steps. 2. Migration Energy Barrier: In rearrangement-based methods, the formation of the key nitrenium ion intermediate is energetically disfavored for electron-deficient substrates, requiring higher temperatures.[1] | 1. Switch Method: Employ a method better suited for electron-poor arenes, such as silver-mediated cross-coupling of arylboronic acids or stannanes.[14] 2. Increase Reaction Temperature: For thermal OCF3-migration strategies, higher temperatures (e.g., 120-140 °C) are often required to achieve full conversion for electron-poor substrates.[8] |
Frequently Asked Questions (FAQs)
Q: What are the primary strategies for synthesizing trifluoromethoxylated anilines? A: The main strategies include:
-
Direct C-H Trifluoromethoxylation: This involves the direct functionalization of an aniline derivative. It is often challenged by low regioselectivity.[15]
-
Nucleophilic/Electrophilic Trifluoromethoxylation: This uses a trifluoromethoxide source (CF3O⁻) with an activated aryl electrophile or an electrophilic OCF3 source with an aryl nucleophile.
-
Migration/Rearrangement Strategy: A highly effective modern method involves the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by a thermally induced intramolecular migration of the OCF3 group. This protocol provides excellent access to ortho-trifluoromethoxylated anilines.[5][6][7][8]
-
Multi-step Synthesis: This often involves trifluoromethoxylating a precursor molecule (like a nitrobenzene) and then converting a functional group into the aniline (e.g., via nitro reduction). This approach avoids issues with the reactive aniline group during the fluorination step.
Q: Why is direct trifluoromethoxylation of anilines so challenging? A: The aniline amino group (-NH2) presents several challenges. It is a strong activating group, which can lead to multiple substitutions and poor regioselectivity. It is also easily oxidized, which can result in the formation of polymeric byproducts and decomposition under the often harsh conditions required for trifluoromethoxylation.[12] Furthermore, basic amino groups can be incompatible with many reagents and catalysts.[14]
Q: What safety precautions should be taken when working with trifluoromethoxylating reagents? A: Many trifluoromethoxylating reagents are highly reactive, toxic, or thermally labile.[1][2] Always consult the Safety Data Sheet (SDS) for the specific reagent being used. General precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Handling reagents under an inert atmosphere if they are sensitive to air or moisture.
-
Being aware of potential decomposition products, which may be toxic gases.
Q: My desired product is a meta- or para-trifluoromethoxylated aniline. What is the best approach? A: Since the highly efficient migration strategy strongly favors the ortho position, obtaining meta or para isomers often requires a different approach.[8][11] A reliable method is to start with a corresponding substituted nitroarene, perform the trifluoromethoxylation, and then reduce the nitro group to an aniline. The regioselectivity of the initial trifluoromethoxylation on the nitroarene will determine the final product's isomeric purity.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes common approaches for the synthesis of trifluoromethoxylated aromatics, which are often precursors to the target anilines.
| Method | Reagents/Catalysts | Substrate Scope | Key Advantages | Key Limitations |
| OCF3 Migration | N-Aryl-N-hydroxylamine, Togni Reagent II, Cs2CO3 | Broad, tolerates many functional groups.[5] | High ortho-selectivity, operationally simple, scalable.[5][6][7] | Primarily yields ortho-amino products; requires precursor synthesis.[8][11] |
| Silver-Mediated Cross-Coupling | Arylboronic acids/stannanes, Ag(I) salt, CF3O⁻ source | Tolerates various functional groups on electron-rich and -poor arenes.[14] | First transition-metal-mediated C-OCF3 bond formation. | Requires toxic arylstannanes or a two-step procedure from arylboronic acids; not suitable for basic substrates like pyridines or anilines.[14] |
| Photocatalytic C-H Trifluoromethoxylation | Arene, OCF3-reagent, Redox-active catalyst (e.g., Ru(bpy)3(PF6)2) | Wide range of (hetero)arenes, including complex molecules.[15] | Proceeds at room temperature, uses low catalyst loading, operationally simple.[15] | Often results in mixtures of regioisomers; regioselectivity is dictated by substrate electronics.[4] |
| Oxidative Desulfurization-Fluorination | Phenolic Xanthates, AgF, Selectfluor | Electron-rich and electron-poor phenols. | Good to high yields. | Requires preparation of xanthate precursors from phenols.[11] |
Diagrams
Experimental Workflow: OCF3 Migration Strategy
The following diagram illustrates the general workflow for the synthesis of ortho-trifluoromethoxylated anilines via the widely used OCF3 migration strategy.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. | Semantic Scholar [semanticscholar.org]
- 6. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethoxylation of Arenes: Synthesis of <i>ortho</i>‐Trifluoromethoxylated Aniline Derivatives by OCF<sub>3</sub… [ouci.dntb.gov.ua]
- 8. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. [PDF] Regioselective C-H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-Methoxy-5-(trifluoromethoxy)aniline under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 2-Methoxy-5-(trifluoromethoxy)aniline in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound?
Like many aniline derivatives, this compound is susceptible to oxidation, which can cause discoloration (turning yellow or brown) upon exposure to air and light. While the trifluoromethoxy group is generally stable, strong acidic or basic conditions may lead to its hydrolysis over time or at elevated temperatures. The amino group can also participate in various side reactions depending on the reaction conditions.
Q2: How should this compound be properly stored?
To maintain its purity and stability, this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration in a cool, dry, and well-ventilated area is recommended.
Q3: My this compound has turned a brownish color. Is it still usable?
The discoloration is likely due to oxidation of the aniline. For reactions that are not sensitive to minor impurities, the material may still be usable. However, for high-stakes syntheses, such as in late-stage drug development, it is advisable to purify the aniline by recrystallization or column chromatography before use. Running a small-scale test reaction is also recommended to ensure the desired outcome.
Q4: How do the methoxy and trifluoromethoxy substituents affect the reactivity of the aniline?
The methoxy (-OCH₃) group is an electron-donating group, which increases the electron density of the aromatic ring and activates it towards electrophilic substitution. Conversely, the trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which decreases the electron density of the ring. This combination of opposing electronic effects can influence the regioselectivity and rate of reactions. The amino group's nucleophilicity is also modulated by these substituents.
Troubleshooting Guides for Common Reactions
Oxidation and Discoloration
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction mixture turns dark brown or black. | Oxidation of the aniline starting material or product. | - Purify Starting Material: Ensure the this compound is pure and colorless before use.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.- Degas Solvents: Use properly degassed solvents for the reaction. |
| Isolated product is discolored. | Oxidation during workup or purification. | - Minimize Air Exposure: Keep the product under an inert atmosphere as much as possible during and after purification.- Activated Carbon: Treat the crude product solution with activated carbon to adsorb colored impurities before final crystallization or chromatography. |
Side Reactions in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired coupled product. | - Catalyst Inactivation: The aniline may coordinate too strongly to the palladium center, inhibiting catalysis.- Substrate Decomposition: The aniline may be unstable under the reaction conditions. | - Ligand Choice: Use bulky, electron-rich phosphine ligands that can promote the desired catalytic cycle.- Lower Temperature: Attempt the reaction at a lower temperature to minimize potential decomposition.- Base Selection: Screen different bases; a weaker base may be sufficient and prevent degradation. |
| Formation of hydrodehalogenation byproduct (in Suzuki coupling). | Reductive elimination of a hydride from the palladium center. | - Choice of Base: Avoid bases known to promote hydrodehalogenation.- Ligand and Catalyst System: Optimize the palladium source and ligand to favor the cross-coupling pathway. |
| Formation of homocoupling products. | Side reactions of the boronic acid (in Suzuki coupling) or the aryl halide. | - Stoichiometry: Carefully control the stoichiometry of the reactants.- Slow Addition: Add the boronic acid or aryl halide slowly to the reaction mixture. |
Potential Hydrolysis of the Trifluoromethoxy Group
| Issue | Potential Cause | Troubleshooting Steps |
| Presence of a phenolic byproduct in the crude reaction mixture. | Hydrolysis of the trifluoromethoxy group to a hydroxyl group. | - Avoid Strong Acids/Bases: If possible, use milder reaction conditions. Buffer the reaction mixture if necessary.- Control Temperature: Avoid prolonged heating at high temperatures, which can accelerate hydrolysis.- Limit Water Content: Use anhydrous solvents and reagents to minimize the presence of water. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the bromo-substituted this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.
-
Reaction Execution: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromo-substituted this compound with a primary or secondary amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the bromo-substituted this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).
-
Reagent Addition: Add the amine (1.1-1.3 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for discoloration issues.
Caption: Potential degradation pathways.
Caption: General experimental workflow for cross-coupling.
Trifluoromethoxylation Reactions: A Technical Support Center
Welcome to the technical support center for trifluoromethoxylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of trifluoromethoxylated compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific problems that can arise during trifluoromethoxylation reactions, providing potential causes and actionable solutions.
Issue 1: Low or no yield of the desired OCF₃ product.
-
Question: I am not getting the expected aryl trifluoromethyl ether. What could be the problem?
-
Answer: Low or no yield can stem from several factors:
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Reagent Instability: Nucleophilic trifluoromethoxylating reagents can be thermally unstable and prone to decomposition into carbonyl fluoride (COF₂) and fluoride anions.[1][2] Ensure your reagent is fresh and handled under appropriate inert and anhydrous conditions.
-
Incorrect Reagent Type: The choice between nucleophilic, electrophilic, or radical trifluoromethoxylation is critical and substrate-dependent. For example, electron-rich substrates are more susceptible to undesired oxidative pathways with highly electrophilic trifluoromethoxy radicals.[3]
-
Substrate Incompatibility: Certain functional groups on your substrate may not be compatible with the reaction conditions. For instance, substrates with electron-donating groups may undergo fluorination as a side reaction under certain oxidative conditions.[1]
-
Harsh Reaction Conditions: High temperatures can lead to the decomposition of reagents and products.[1] Whenever possible, utilize milder reaction conditions, such as those enabled by photoredox catalysis.[1][4]
-
Issue 2: Formation of C-Trifluoromethylated Side-Products.
-
Question: My reaction with a phenol is yielding a C-CF₃ substituted product instead of the desired O-CF₃ ether. Why is this happening and how can I prevent it?
-
Answer: This is a common issue, particularly when using certain electrophilic trifluoromethylating reagents with phenols that have unsubstituted ortho or para positions.
-
Cause: The trifluoromethylating reagent can act as a source for electrophilic aromatic substitution on the electron-rich aromatic ring, competing with O-trifluoromethylation.[1][5] For example, the reaction of 2,4,6-trimethylphenol with Togni's reagent can result in a significant amount of C-trifluoromethylated products.[1][5]
-
Solution:
-
Modify the Reagent System: Employing a different class of reagent or activation method can favor O-substitution. For instance, silver-mediated O-trifluoromethylation of phenols using TMSCF₃ as the CF₃ source has been shown to be effective.[5]
-
Protecting Groups: Temporarily blocking the reactive ortho and para positions of the phenol can direct the reaction to the oxygen atom.
-
Two-Step Procedures: Consider a two-step approach, such as the conversion of phenols to xanthates followed by an oxidative desulfurization-fluorination, which can provide aryl trifluoromethyl ethers with high selectivity.[5][6]
-
-
Issue 3: Observation of Bis-Trifluoromethoxylated Byproducts.
-
Question: I am observing the formation of products with two OCF₃ groups. How can I improve the selectivity for the mono-substituted product?
-
Answer: The formation of bis-trifluoromethoxylated side products typically occurs when the substrate is highly reactive or when an excess of the trifluoromethoxylating reagent is used.[1]
-
Cause: The initially formed mono-substituted product can sometimes be more reactive than the starting material, leading to a second trifluoromethoxylation.
-
Solution:
-
Use an Excess of the Substrate: Employing a large excess of the arene substrate can statistically favor the mono-substitution and minimize the formation of bis-trifluoromethoxylated products.[1][2]
-
Control Stoichiometry: Carefully control the stoichiometry of the trifluoromethoxylating reagent, using it as the limiting reagent.
-
Slow Addition: Adding the trifluoromethoxylating reagent slowly to the reaction mixture can help maintain a low concentration of the reagent and reduce the likelihood of double addition.
-
-
Issue 4: Formation of Fluorinated or Other Halogenated Byproducts.
-
Question: My reaction is producing fluorinated or other halogenated byproducts instead of the OCF₃ compound. What is the source of this side reaction?
-
Answer: The generation of fluorinated byproducts can occur through several mechanisms depending on the reaction type.
-
Cause (Nucleophilic Reactions): The decomposition of trifluoromethoxide sources can generate fluoride anions, which can then participate in undesired fluorination reactions.[1] Using certain activators like fluorides to generate the trifluoromethoxy anion can also lead to fluorinated byproducts.[1]
-
Cause (Oxidative Reactions): In some silver-mediated reactions, the oxidant (e.g., AgF₂) can also act as a fluorinating agent, especially with electron-rich substrates.[7][8]
-
Solution:
-
Optimize the Fluoride Source/Activator: The choice of fluoride source is crucial. For instance, using n-Bu₄N⁺DNP⁻ instead of other fluoride sources has been shown to enhance the stability of the trifluoromethoxy anion and avoid the formation of fluorinated byproducts.[1]
-
Modify the Oxidant: If using an oxidative method, screen different oxidants to find one that is less prone to acting as a halogenating agent under your reaction conditions.
-
Adjust Reaction Conditions: Lowering the reaction temperature or changing the solvent may help to suppress these side reactions.
-
-
Data on Side-Product Formation
The following tables summarize quantitative data on the formation of side-products under various trifluoromethoxylation conditions.
Table 1: Regioselectivity in the Trifluoromethoxylation of Phenols
| Phenol Substrate | Reagent/Conditions | Desired O-OCF₃ Yield | C-OCF₃ Side-Product Yield | Reference |
| 2,4,6-Trimethylphenol | Togni Reagent II | 15% | Major products | [1][5] |
| Electron-Poor Phenols | Ag-mediated, TMSCF₃, Selectfluor/NFSI | Good yields | Not reported as major | [1] |
Table 2: Minimizing Bis-Trifluoromethoxylation in Radical Reactions
| Arene Substrate | Reagent/Conditions | Equivalents of Arene | Bis-OCF₃ Product | Reference |
| Various Arenes | 1-Trifluoromethoxybenzimidazole, hv, Ru(bpy)₃(PF₆)₂ | 10 | Prevented | [1] |
| Various Arenes | BTMP, hv, Ru(bpy)₃(PF₆)₂ | 5 | Trace amounts | [4] |
Experimental Protocols
Protocol 1: General Procedure for Silver-Mediated O-Trifluoromethylation of Phenols
This protocol is adapted from the work of Qing and co-workers for the direct trifluoromethoxylation of unprotected phenols.[5]
-
Materials:
-
Phenol substrate (1.0 equiv)
-
TMSCF₃ (trimethyl(trifluoromethyl)silane) (excess)
-
Selectfluor®
-
N-fluorobenzenesulfonimide (NFSI)
-
Silver salt (e.g., Ag₂CO₃)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the phenol, silver salt, Selectfluor®, and NFSI.
-
Add the anhydrous solvent and stir the mixture.
-
Add TMSCF₃ dropwise to the reaction mixture at the specified temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Note: The requirement for a large excess of reagents can make this protocol expensive for large-scale synthesis.[5]
Visual Guides
Troubleshooting Workflow for Low Yield in Trifluoromethoxylation
Caption: A step-by-step workflow for troubleshooting low yields in trifluoromethoxylation reactions.
Competing Pathways in Phenol Trifluoromethoxylation
Caption: Competing reaction pathways in the electrophilic trifluoromethoxylation of phenols.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07788A [pubs.rsc.org]
- 4. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for aniline trifluoromethoxylation
Welcome to the technical support center for the optimization of reaction conditions for aniline trifluoromethoxylation. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing this challenging but valuable transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the ortho-trifluoromethoxylation of anilines?
A1: A widely used and effective method is a two-step sequence involving the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor, followed by a thermally induced intramolecular OCF₃ migration.[1][2] This protocol is known for its operational simplicity and tolerance of a wide range of functional groups.[2]
Q2: What are the key reagents required for this transformation?
A2: The key reagents include a protected N-aryl-N-hydroxylamine derivative as the starting material, an electrophilic trifluoromethylating reagent, and a catalyst.[3] A common combination is using Togni reagent II as the trifluoromethyl source and a catalytic amount of cesium carbonate (Cs₂CO₃).[4][5][6]
Q3: Why is an inert atmosphere important for the O-trifluoromethylation step?
A3: The O-trifluoromethylation step is believed to be a radical-mediated process and is sensitive to oxygen.[6] Performing the reaction under an inert atmosphere, such as nitrogen, and using dried, degassed solvents is critical to prevent side reactions and achieve high yields.[6] Using un-degassed chloroform or running the reaction in air has been shown to result in lower yields.[6]
Q4: What is the proposed mechanism for the OCF₃ migration?
A4: The migration is thought to involve a thermally induced heterolytic cleavage of the N-OCF₃ bond. This cleavage generates a tight ion pair consisting of a nitrenium ion and a trifluoromethoxide.[6] The trifluoromethoxide then attacks the ortho-position of the nitrenium ion, and subsequent tautomerization yields the final ortho-trifluoromethoxylated aniline product.[3][6]
Q5: Can this reaction be performed as a one-pot procedure?
A5: Yes, the two-step sequence of O-trifluoromethylation and OCF₃ migration can be adapted into a one-pot synthesis, which simplifies the overall process and can be amenable to gram-scale synthesis.[2][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield in O-Trifluoromethylation Step | 1. Presence of oxygen or moisture in the reaction.[6] 2. Decomposed or low-quality Togni reagent.[6] 3. Insufficient catalyst. | 1. Ensure all glassware is oven-dried. Use Schlenk techniques or a glovebox.[1] Use dried and degassed solvents.[6] 2. Store Togni reagent II in a freezer (-35 °C) to maintain its quality.[6] Handle it carefully as it is impact and friction sensitive.[6] 3. Ensure the correct molar percentage of Cs₂CO₃ is used.[6] |
| Low Yield in OCF₃ Migration Step | 1. Reaction temperature is too low.[6][7] 2. Insufficient reaction time. | 1. The required temperature depends on the electronic properties of the aniline substrate. Electron-deficient arenes require higher temperatures (e.g., 120-140 °C) to facilitate the formation of the nitrenium ion.[6][7] 2. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. |
| Formation of Side Products (e.g., para-isomer) | 1. The substrate has multiple, non-identical ortho positions available. 2. Reaction conditions favoring alternative pathways. | 1. While the reaction is highly ortho-selective, low levels of regiocontrol may be observed with non-symmetrical substrates.[6][7] Purification by column chromatography is typically required. 2. Strictly adhere to the optimized reaction conditions regarding solvent, temperature, and inert atmosphere. |
| Incomplete Reaction | 1. Steric hindrance near the reaction site. 2. Electronic effects disfavouring the reaction.[6] | 1. For sterically demanding substrates, prolonged reaction times or higher temperatures may be necessary. 2. For electron-poor substrates in the migration step, increase the temperature to promote the energetically disfavored formation of the nitrenium ion.[6] |
| Difficulty in Purifying the Product | 1. Presence of unreacted starting material or Togni reagent byproducts. 2. Close-eluting isomers or side products. | 1. Ensure the reaction goes to completion. The crude product can be filtered through a pad of Celite to remove some insoluble materials before concentration.[1] 2. Optimize flash column chromatography conditions. A gradient elution may be necessary to separate the desired product.[6] |
Experimental Protocols & Data
Protocol: Two-Step Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives
This protocol describes the synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate as a representative example.[6]
Step 1: O-Trifluoromethylation of Methyl 4-(N-hydroxyacetamido)benzoate
-
Inside a nitrogen-filled glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), Cs₂CO₃ (10.0 mol%), and Togni reagent II (1.20 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.[6]
-
Add dried and degassed chloroform (to achieve a 0.100 M concentration) to the flask.[6]
-
Cap the flask with a septum and stir the reaction mixture at 23 °C under a nitrogen atmosphere.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography to afford the N-(trifluoromethoxy)acetamido intermediate.[6]
Step 2: Thermally Induced OCF₃ Migration
-
Dissolve the purified intermediate from Step 1 in nitromethane.
-
Heat the reaction mixture to 120 °C.[6]
-
Stir the reaction at this temperature, monitoring for completion by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final ortho-trifluoromethoxylated aniline derivative.[6]
Table 1: Optimized Reaction Conditions for OCF₃ Migration
The optimal temperature for the migration step is highly dependent on the electronic nature of the substrate.
| Substrate Type | Example Substituent | Solvent | Temperature (°C) | Reference |
| Electron-Rich | Alkoxy, Alkyl | MeNO₂ or MeCN | 50 - 80 | [7] |
| Electron-Neutral | Hydrogen, Halogen | MeNO₂ | 80 - 120 | [3][7] |
| Electron-Poor | Ester, Nitrile, Ketone | MeNO₂ | 120 - 140 | [7] |
Visualizations
Caption: Experimental workflow for the two-step synthesis of ortho-OCF₃ anilines.
Caption: Troubleshooting decision tree for low yield in aniline trifluoromethoxylation.
References
- 1. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 2. Trifluoromethoxylation of Arenes: Synthesis of <i>ortho</i>‐Trifluoromethoxylated Aniline Derivatives by OCF<sub>3</sub… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OCF3 Migration in Aniline Derivatives
Welcome to the technical support center for the synthesis of ortho-trifluoromethoxylated aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the intramolecular OCF3 migration methodology.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing ortho-trifluoromethoxylated anilines via OCF3 migration?
A1: The most common strategy is a two-step synthetic sequence. First, an N-aryl-N-hydroxyacetamide intermediate is synthesized and then undergoes an O-trifluoromethylation reaction, typically using an electrophilic trifluoromethylating reagent like Togni reagent II. The resulting N-aryl-N-(trifluoromethoxy)acetamide is then subjected to a thermally induced intramolecular rearrangement, where the OCF3 group migrates from the nitrogen atom to an ortho position on the aromatic ring.[1][2][3] This protocol is known for its operational simplicity, broad functional group tolerance, and high ortho-selectivity.[4][5]
Q2: What is the proposed mechanism for the OCF3 migration step?
A2: The migration is believed to proceed through a thermally induced heterolytic cleavage of the N-OCF3 bond. This cleavage generates a tight ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. Subsequently, the trifluoromethoxide attacks an ortho-position of the nitrenium ion, followed by tautomerization to yield the final ortho-trifluoromethoxylated aniline product.[1][6]
Q3: Which factors influence the temperature required for the migration step?
A3: The electronic nature of the aniline ring is a critical factor.[1] Electron-deficient aromatic rings disfavor the formation of the nitrenium ion intermediate, which is a key step in the proposed mechanism. Consequently, substrates with electron-withdrawing groups require higher reaction temperatures (e.g., 120-140 °C) to facilitate the migration effectively.[4]
Q4: How can I monitor the progress of the OCF3 migration?
A4: Besides thin-layer chromatography (TLC), 19F NMR spectroscopy is a highly effective technique for monitoring the reaction. The starting N-(trifluoromethoxy)acetamide intermediate typically shows a 19F NMR signal around -65 ppm. As the migration proceeds, a new signal corresponding to the ortho-trifluoromethoxylated aniline product will appear at approximately -58.1 ppm. The disappearance of the former and the appearance of the latter can be used to track the reaction's progress to completion.[1]
Troubleshooting Guide
Issue 1: Low yield in the O-trifluoromethylation step.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | The O-trifluoromethylation is a radical-mediated process and is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Wet or Non-degassed Solvent | Use of un-degassed or wet chloroform can significantly lower the yield. Use freshly distilled, dry, and degassed solvent for the reaction. A common procedure is to distill from CaH2 and then degas via three freeze-pump-thaw cycles.[1] |
| Degraded Togni Reagent | Togni reagent II can degrade over time if not stored properly. It is recommended to store it in a freezer at -35 °C, preferably in a glovebox, to maintain its reactivity.[1] |
| Unstable Precursor | The N-aryl hydroxylamine precursor can be unstable. It is best to store it in a freezer or use it immediately after its preparation for the subsequent protection and O-trifluoromethylation steps.[1] |
Issue 2: Low yield or incomplete conversion during the OCF3 migration step.
| Potential Cause | Recommended Solution |
| Insufficient Temperature | Electron-deficient anilines require higher temperatures to overcome the energy barrier for nitrenium ion formation. If the reaction is sluggish, incrementally increase the temperature (e.g., from 120 °C to 140 °C) and monitor by TLC or 19F NMR.[4] |
| Impure Starting Material | Impurities in the N-aryl-N-(trifluoromethoxy)acetamide can inhibit the reaction. Ensure the material is sufficiently pure before subjecting it to the thermal migration conditions. |
| Reaction Time | Some substrates may require extended reaction times for complete conversion. Monitor the reaction over a longer period (e.g., up to 48 hours) before concluding it is incomplete.[1] |
| Impure Nitromethane | Impure nitromethane can be explosive at high temperatures and may contain non-volatile impurities that can interfere with the reaction. Use high-purity nitromethane and always conduct the reaction behind a safety shield.[1] |
Issue 3: Poor regioselectivity with multiple non-equivalent ortho positions.
| Potential Cause | Recommended Solution |
| Steric and Electronic Effects | When the aniline ring has two different ortho positions available for migration, the reaction may yield a mixture of regioisomers. The selectivity is governed by a combination of steric hindrance and the electronic nature of the substituents. |
| Inherent Limitation | For substrates with two non-identical ortho positions, achieving high levels of regiocontrol can be challenging with this method.[4] If a single regioisomer is critical, alternative synthetic strategies or careful chromatographic separation of the isomers will be necessary. |
Data Presentation
The following table summarizes the reaction conditions and outcomes for the OCF3 migration step with various substituted aniline derivatives.
| Entry | Substrate (N-Aryl-N-(trifluoromethoxy)acetamide derivative) | Temp (°C) | Time (h) | Yield (%) | Ortho/Para Ratio |
| 1 | 4-MeO2C- | 120 | 20 | 85 | >20:1 |
| 2 | 4-Ac- | 120 | 24 | 88 | >20:1 |
| 3 | 4-CN- | 140 | 11 | 91 | >20:1 |
| 4 | 4-Br- | 120 | 24 | 93 | >20:1 |
| 5 | 4-CF3- | 140 | 48 | 84 | >20:1 |
| 6 | 3-MeO2C- | 120 | 24 | 90 | a |
| 7 | 3-Br- | 120 | 24 | 92 | 1.1:1 b |
Data sourced from literature reports.[1][4] a Single regioisomer formed. b Ratio of migration to the two different ortho positions.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (O-Trifluoromethylation Intermediate)
This protocol is adapted from Ngai, et al.[1]
-
Setup: To an oven-dried 50 ml round-bottom flask, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Togni reagent II (1.2 equiv), and cesium carbonate (Cs2CO3, 0.1 equiv).
-
Inert Atmosphere: Seal the flask with a septum and perform three vacuum-refill cycles with nitrogen gas to create an inert atmosphere.
-
Solvent Addition: Add dry, degassed chloroform (to make a 0.1 M solution) via an airtight syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes:dichloromethane as the eluent, to afford the pure N-OCF3 intermediate.[1]
Protocol 2: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (OCF3 Migration)
This protocol is adapted from Ngai, et al.[1]
-
Setup: In a 50 ml pressure vessel, combine the purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equiv) and a magnetic stir bar.
-
Solvent Addition: Add nitromethane (MeNO2) to create a 1.0 M solution.
-
Reaction: Seal the vessel with a screw cap and stir the reaction mixture at the appropriate temperature (e.g., 120 °C for this substrate) behind a safety shield. Caution: Nitromethane can be explosive at high temperatures; proper safety precautions are essential.
-
Monitoring: Monitor the reaction for 20-24 hours or until completion as indicated by TLC or 19F NMR.
-
Workup: Cool the reaction mixture to room temperature. Transfer the contents to a round-bottom flask and concentrate in vacuo using a rotary evaporator.
-
Purification: The crude product can be further purified by flash column chromatography if necessary.
Visualizations
Experimental Workflow
Caption: General two-step workflow for the synthesis of ortho-OCF3 aniline derivatives.
OCF3 Migration Mechanism
Caption: Proposed mechanism for the thermally induced intramolecular OCF3 migration.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in OCF3 aniline synthesis.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. | Semantic Scholar [semanticscholar.org]
- 3. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethoxylation of Arenes: Synthesis of <i>ortho</i>‐Trifluoromethoxylated Aniline Derivatives by OCF<sub>3</sub… [ouci.dntb.gov.ua]
- 6. scite.ai [scite.ai]
purification of aniline derivatives from crude reaction mixtures
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of aniline derivatives from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude aniline derivative reaction mixture?
A1: Common impurities can be categorized based on their origin:
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Process-Related Impurities: These include unreacted starting materials, residual solvents (e.g., benzene, toluene), and by-products from side reactions.[1][2] For instance, in syntheses starting from nitroanilines, incomplete reduction can leave residual nitro compounds in the product.[2]
-
Degradation Impurities: Aniline derivatives are susceptible to oxidation, which can lead to the formation of colored impurities like p-benzoquinone and polymeric by-products, often appearing as a red-brown tint or dark tar.[1][3]
-
Reagent-Related Impurities: Excess reagents or catalysts used during the synthesis can contaminate the final product.
Q2: My crude product is a dark, oily, or tar-like substance. How should I approach its purification?
A2: Dark coloration often indicates the presence of oxidized or polymeric impurities.[3][4] The first step is to attempt to isolate the desired product from this complex mixture.
-
For liquid derivatives: Vacuum distillation is often the most effective method to separate the aniline derivative from non-volatile polymeric materials.[3][5][6]
-
For solid derivatives: An initial attempt at recrystallization can be made. If the product "oils out," this suggests the presence of significant impurities. In such cases, column chromatography is a better alternative to remove the bulk of the colored impurities before a final recrystallization step.[7]
-
Acid-Base Extraction: An acidic wash can be used to extract the basic aniline derivative into an aqueous layer, leaving non-basic impurities in the organic layer. The aniline can then be recovered by basifying the aqueous layer.[8][9][10]
Q3: How do I choose the best purification technique for my specific aniline derivative?
A3: The choice of purification method depends on the physical state of your compound and the nature of the impurities. The following decision tree can guide your choice.
Q4: Can I use an acidic wash to remove unreacted aniline starting material?
A4: Yes, an acidic wash is a highly effective method for removing unreacted aniline.[9] By washing the crude reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute acid such as 1M HCl, the basic aniline is converted to its water-soluble hydrochloride salt and extracted into the aqueous layer.[8][9] This process can be repeated several times to ensure complete removal.[9]
Q5: How can I monitor the progress of my purification?
A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring purification. By spotting the crude mixture, the fractions collected during chromatography, and the final product on a TLC plate, you can assess the separation of your desired compound from impurities.[11] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also powerful techniques for assessing purity.[1][12]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots on TLC. | The sample is overloaded; The compound is too polar for the chosen solvent system; The compound is acidic or basic. | Dilute the sample before loading.[13][14] Increase the polarity of the mobile phase. For basic compounds like anilines, add a small amount of triethylamine (0.1-2.0%) to the mobile phase to improve spot shape.[13] |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexanes/ethyl acetate system.[13][14] |
| Poor separation between product and impurities (similar Rf values). | The chosen solvent system is not optimal. | Screen different solvent systems using TLC to find one that provides better separation (aim for a product Rf of 0.25-0.35).[11] Sometimes, changing one of the solvents entirely (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate) can resolve the issue.[2] |
| The purified product is still colored. | A colored impurity is co-eluting with your product. | Try a different solvent system or stationary phase (e.g., alumina instead of silica gel). If the product is a solid, a final recrystallization step after chromatography can remove the residual color.[7] |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; The compound is too impure. | Use a lower-boiling point solvent.[7] Try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the hot solution. If impurities are the issue, purify by column chromatography first.[7] |
| Very low or no crystal formation upon cooling. | Too much solvent was used; The solution was cooled too quickly. | Evaporate some of the solvent to increase the concentration and try cooling again.[7] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[15] Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. |
| The recrystallized product is still impure. | The solution was cooled too rapidly, trapping impurities. | Re-dissolve the crystals in the minimum amount of hot solvent and allow them to cool slowly to ensure selective crystallization.[15] |
| The product is colored, even after recrystallization. | Colored impurities are soluble in the hot solvent and co-crystallize. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[7][16] |
Thin-Layer Chromatography (TLC) of Aniline Derivatives
| Problem | Possible Cause(s) | Solution(s) |
| Spots disappear from the TLC plate over time. | The aniline derivative may be volatile and has evaporated from the plate; The compound is being oxidized on the acidic silica gel plate.[17][18] | Visualize the plate immediately after running. Consider using a stain to create a more persistent spot.[18] If oxidation is suspected, try using alumina plates or adding a drop of triethylamine to the developing chamber.[8][18] |
| Streaking of spots. | The sample is too concentrated; The compound is basic and interacting strongly with the acidic silica gel. | Spot a more dilute solution of your sample.[13][14] Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to suppress the interaction with silica gel.[8][13] |
| Compound remains at the baseline (Rf ≈ 0). | The eluent is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).[13][19] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general method for purifying an aniline derivative using silica gel chromatography.
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., hexanes/ethyl acetate at ratios of 9:1, 4:1, 1:1).
-
The ideal system will give your target compound an Rf value between 0.25 and 0.35, with good separation from impurities.[11]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Drain the excess solvent until the solvent level is just at the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[11]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Monitor the fractions by TLC to identify which ones contain the pure product.[11]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.[11]
-
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for purifying a solid aniline derivative.
-
Solvent Selection:
-
Dissolution:
-
Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat to boiling for a few minutes.[7]
-
-
Hot Filtration:
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Allow the crystals to dry on the filter paper by drawing air through them, then transfer to a desiccator or vacuum oven for final drying.[9]
-
Protocol 3: Purification by Acid-Base Extraction
This protocol is useful for separating basic aniline derivatives from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[9]
-
Acidic Wash: Add an equal volume of 1M HCl to the funnel. Stopper and shake vigorously, venting periodically.[8][9]
-
Separation: Allow the layers to separate. The aniline derivative will be in the aqueous layer as its hydrochloride salt. Drain the aqueous layer into a clean flask.
-
Repeat: Repeat the wash of the organic layer with 1M HCl at least one more time to ensure complete extraction of the aniline. Combine the aqueous layers.
-
Recovery: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2M NaOH) until the solution is strongly basic (check with pH paper). The aniline derivative will precipitate out or form a separate layer.
-
Isolation: Extract the recovered aniline derivative back into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent by rotary evaporation.[9]
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. texiumchem.com [texiumchem.com]
- 4. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Vacuum Distillation of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. silicycle.com [silicycle.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. amherst.edu [amherst.edu]
- 16. scribd.com [scribd.com]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
- 19. Chromatography [chem.rochester.edu]
- 20. scribd.com [scribd.com]
Technical Support Center: Ensuring the Stability of Trifluoromethoxylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (-OCF3) group is a valuable substituent in modern chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. However, the unique electronic properties of this group can also present stability challenges during synthesis, purification, and storage. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate these challenges and ensure the integrity of your trifluoromethoxylated compounds.
Troubleshooting Guide
This guide addresses specific issues that can arise during the handling and purification of trifluoromethoxylated compounds.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired trifluoromethoxylated product after reaction. | Decomposition of the trifluoromethoxide anion source: The trifluoromethoxide anion (CF3O⁻) is a key intermediate in many trifluoromethoxylation reactions and is prone to decomposition into carbonyl difluoride and fluoride.[1] | - Use a stable trifluoromethoxylating reagent: Several bench-stable reagents have been developed that release the trifluoromethoxide anion under specific conditions. - Control reaction temperature: Perform the reaction at the lowest effective temperature to minimize anion decomposition. - Use an appropriate solvent: Aprotic, non-polar solvents are often preferred. |
| Product decomposition observed during aqueous workup. | Hydrolysis under acidic or basic conditions: While generally more stable than other fluorinated groups, the trifluoromethoxy group can be labile under strong acidic or basic conditions, especially in the presence of Lewis acids.[2][3] | - Neutralize the reaction mixture carefully: Use a mild base like sodium bicarbonate for quenching. - Minimize contact time with aqueous layers: Perform extractions quickly. - Work at low temperatures: Conduct the workup on an ice bath to reduce the rate of potential decomposition. |
| Decomposition of the product during purification by column chromatography. | Interaction with silica gel: The acidic nature of standard silica gel can lead to the degradation of sensitive trifluoromethoxylated compounds. | - Use deactivated silica gel: Flush the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%), before packing the column.[4][5] - Consider alternative stationary phases: Alumina or Florisil can be less harsh alternatives to silica gel.[5] - Minimize purification time: Use flash chromatography to reduce the time the compound spends on the stationary phase. |
| Gradual decomposition of the purified compound during storage. | Exposure to moisture, light, or incompatible materials: Trifluoromethoxylated compounds can be sensitive to environmental factors over time. | - Store under an inert atmosphere: Use a desiccator or a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen). - Protect from light: Store in amber vials. - Use appropriate containers: Glass vials with PTFE-lined caps are recommended. Avoid storing in plastic containers for long periods. |
| Unexpected signals in ¹⁹F NMR spectrum of the purified product. | Presence of decomposition products: New peaks in the ¹⁹F NMR spectrum can indicate the formation of fluoride ions or other fluorine-containing byproducts. | - Identify potential byproducts: Compare the spectrum to known standards of potential decomposition products if available. - Re-purify the compound: If decomposition is suspected, re-purification using a milder method may be necessary. - Monitor stability over time: Acquire ¹⁹F NMR spectra periodically to assess the long-term stability of the compound under your storage conditions. |
Frequently Asked Questions (FAQs)
Q1: My trifluoromethoxylation reaction is not working. What are the most common reasons for failure?
A1: The primary reason for the failure of trifluoromethoxylation reactions is often the instability of the trifluoromethoxide anion source.[1] This anion can readily decompose to carbonyl difluoride and a fluoride salt. To troubleshoot, consider the following:
-
Reagent Choice: Ensure you are using a high-quality, stable trifluoromethoxylating reagent. Several modern, bench-stable reagents are commercially available.
-
Reaction Conditions: Strictly adhere to anhydrous and inert atmosphere conditions, as moisture can facilitate decomposition. Use freshly dried solvents and glassware.
-
Temperature Control: Maintain the recommended reaction temperature. For many trifluoromethoxylation reactions, low temperatures are crucial to preserve the integrity of the reactive species.
Q2: I suspect my trifluoromethoxylated compound is decomposing during column chromatography on silica gel. What can I do?
A2: Decomposition on silica gel is a common issue for acid-sensitive compounds. Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your chosen eluent containing 1-3% triethylamine or another suitable non-nucleophilic base. This will neutralize the acidic sites on the silica surface.[4][5]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil, which are generally less acidic than silica gel.[5]
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to elute your compound more quickly, minimizing its contact time with the stationary phase.
-
Plug Filtration: For a quick purification to remove baseline impurities, you can pass your crude product through a short plug of deactivated silica or alumina.
Q3: What are the ideal conditions for the long-term storage of trifluoromethoxylated compounds?
A3: To ensure the long-term stability of your purified trifluoromethoxylated compounds, proper storage is essential. Follow these guidelines:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen. A glovebox or a desiccator containing a drying agent is ideal.
-
Low Temperature: For sensitive compounds, storage at low temperatures (e.g., in a refrigerator or freezer at -20 °C) can significantly slow down potential decomposition pathways.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze degradation.
-
Proper Sealing: Use vials with polytetrafluoroethylene (PTFE)-lined caps to ensure an airtight seal and prevent contamination from the cap material.
Q4: How can I tell if my trifluoromethoxylated compound is decomposing? What are the signs to look for?
A4: Decomposition can be identified through several observational and analytical methods:
-
Visual Changes: A change in color or the appearance of a precipitate in a previously clear solution can indicate decomposition.
-
TLC Analysis: The appearance of new spots on a TLC plate that were not present in the freshly purified sample is a strong indicator of degradation.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: The appearance of new, unidentifiable peaks or a decrease in the integration of the peaks corresponding to your compound suggests decomposition.
-
¹⁹F NMR: This is a particularly powerful technique. The emergence of new signals, especially a broad singlet corresponding to fluoride, or other sharp signals from new trifluoromethyl-containing species, is a clear sign of decomposition.[6]
-
Q5: Are there any specific chemical environments or reagents I should avoid when working with trifluoromethoxylated compounds?
A5: Yes, certain conditions and reagents can promote the decomposition of the trifluoromethoxy group:
-
Strong Lewis Acids: The combination of a strong Lewis acid and a fluoride source (like HF) can cause the trifluoromethoxy group to become labile.[2][3]
-
Strong Bases: While generally stable to many bases, prolonged exposure to strong bases, especially at elevated temperatures, can lead to degradation.
-
Reducing Agents: Certain strong reducing agents may not be compatible with the trifluoromethoxy group, depending on the overall structure of the molecule. Always perform a small-scale test reaction if you are unsure about compatibility.
Experimental Protocols
Protocol 1: Inert Atmosphere Handling of Trifluoromethoxylated Compounds using a Schlenk Line
This protocol outlines the basic steps for handling air- and moisture-sensitive trifluoromethoxylated compounds.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow it to cool in a desiccator.
-
System Assembly: Assemble the glassware (e.g., a Schlenk flask) and connect it to a dual-manifold Schlenk line.
-
Purging with Inert Gas: Evacuate the glassware using the vacuum line and then backfill with a dry, inert gas (argon or nitrogen). Repeat this vacuum-backfill cycle at least three times to ensure the removal of all air and moisture.[6]
-
Transfer of Solids: If the compound is a solid, transfer it to the flask under a positive pressure of inert gas.
-
Transfer of Liquids/Solvents: Use a gas-tight syringe that has been purged with inert gas to transfer anhydrous solvents or liquid reagents.
Protocol 2: Quenching a Trifluoromethoxylation Reaction
Properly quenching a reaction is critical to prevent the decomposition of the desired product during workup.
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath.
-
Prepare Quenching Solution: Prepare a cold, saturated aqueous solution of a mild base, such as sodium bicarbonate.
-
Slow Addition: Slowly add the quenching solution to the reaction mixture with vigorous stirring. Monitor for any gas evolution.
-
Maintain Temperature: Keep the mixture at 0 °C during the initial phase of the quench.
-
Proceed to Extraction: Once the reaction is fully quenched (no further gas evolution), proceed with the extraction using a suitable organic solvent.
Visualizations
Caption: General decomposition pathway of trifluoromethoxylated compounds.
Caption: Recommended workflow for handling trifluoromethoxylated compounds.
References
Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-5-(trifluoromethoxy)aniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Methoxy-5-(trifluoromethoxy)aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride.[1] This process typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), and molecular hydrogen (H₂) as the reducing agent.[1] This method is favored for its high efficiency and the ease of separation of the catalyst from the reaction mixture.
Q2: What are the key safety considerations when scaling up this hydrogenation reaction?
A2: Scaling up the hydrogenation of nitroaromatic compounds presents several significant safety hazards. The reaction is highly exothermic, which can lead to a rapid increase in temperature and pressure if not properly controlled, potentially causing a runaway reaction.[2] Additionally, the handling of hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols to prevent leaks and potential explosions. Dry palladium on carbon catalyst can be pyrophoric and must be handled with care, preferably kept wet.[2]
Q3: What are the typical byproducts in this synthesis, and how can they be minimized?
A3: The primary byproducts in the catalytic hydrogenation of nitroaromatics can include nitroso and hydroxylamine intermediates. In some instances, condensation of these intermediates can lead to the formation of azoxy, azo, and hydrazo compounds. Minimizing byproduct formation is achieved through optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to ensure the complete reduction to the desired aniline.
Q4: How can the palladium on carbon catalyst be handled and recycled?
A4: Palladium on carbon is a heterogeneous catalyst that can be recovered by filtration after the reaction is complete.[1] For recycling, the catalyst should be washed with a suitable solvent to remove any adsorbed product or impurities. The activity of the recycled catalyst may decrease over time due to poisoning or mechanical loss. It is crucial to handle the catalyst in a wet state to avoid the risk of fire, as it can be pyrophoric when dry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction or Stalled Conversion | - Insufficient hydrogen pressure or supply.- Catalyst deactivation or poisoning.- Poor mixing leading to mass transfer limitations.- Low reaction temperature. | - Ensure a constant and adequate supply of hydrogen at the target pressure.- Verify the quality of the starting material and solvent for potential catalyst poisons (e.g., sulfur or halogenated compounds). Consider using a fresh batch of catalyst.- Increase the agitation speed to improve gas-liquid and liquid-solid mass transfer.- Gradually increase the reaction temperature, while carefully monitoring for any exotherm. |
| Poor Selectivity / Formation of Byproducts | - Accumulation of intermediates like hydroxylamines.- Non-optimal reaction temperature or pressure.- Inappropriate catalyst loading. | - Ensure efficient heat removal to prevent temperature spikes that can favor side reactions.- Optimize the reaction temperature and hydrogen pressure. Higher pressures generally favor the complete reduction to the amine.- Adjust the catalyst loading; a higher loading may be required to drive the reaction to completion and minimize intermediates. |
| Difficult Filtration of the Catalyst | - Fine particle size of the carbon support.- Catalyst bed compaction. | - Use a filter aid such as Celite® to improve filtration rates.[1]- Ensure the catalyst is well-suspended during the reaction and transfer to the filter. |
| Product Discoloration (e.g., pink or brown tint) | - Air oxidation of the product.- Presence of colored impurities from side reactions. | - Work up the reaction under an inert atmosphere (e.g., nitrogen or argon).- Purify the product through distillation or crystallization. |
| Low Isolated Yield | - Product loss during workup and purification.- Incomplete reaction.- Adsorption of the product onto the catalyst. | - Optimize the extraction and purification steps. Consider using an appropriate solvent for efficient extraction.- Ensure the reaction has gone to completion by in-process monitoring (e.g., TLC, HPLC, or GC).- Wash the catalyst thoroughly with the reaction solvent after filtration to recover adsorbed product. |
Experimental Protocols
Scaled-Up Synthesis of this compound
Materials and Equipment:
-
4-methoxy-3-nitrobenzotrifluoride
-
Palladium on carbon (5% or 10% Pd, wet)
-
Methanol (or other suitable solvent like ethanol or isopropanol)
-
Pressurized hydrogenation reactor equipped with a mechanical stirrer, temperature and pressure probes, and a cooling system
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Vacuum distillation or crystallization setup
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.
-
Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the reactor with 4-methoxy-3-nitrobenzotrifluoride and methanol. The typical solvent ratio is 5-10 mL of methanol per gram of the nitro compound.
-
Catalyst Addition: In a separate vessel, create a slurry of the wet palladium on carbon catalyst in a small amount of methanol. Carefully transfer the catalyst slurry to the reactor. The catalyst loading can range from 0.5 to 5 mol% of palladium relative to the starting material.
-
Inerting the Reactor: Seal the reactor and purge the headspace multiple times with nitrogen to remove all oxygen, followed by purging with hydrogen.
-
Reaction:
-
Begin agitation to ensure the catalyst is suspended.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi).
-
Heat the reaction mixture to the target temperature (e.g., 25-80 °C). The reaction is exothermic, so careful temperature control is essential.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when the hydrogen consumption ceases.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium on carbon catalyst. Wash the filter cake with methanol to recover any residual product.
-
Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield a pure product.
-
Mandatory Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting logic for scaling up the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to 2-Methoxy-5-(trifluoromethoxy)aniline and 2-Methoxy-5-(trifluoromethyl)aniline for Researchers and Drug Development Professionals
An In-depth Analysis of Two Key Fluorinated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are of particular interest due to their profound impact on a compound's lipophilicity, metabolic stability, and target-binding affinity. This guide provides a detailed comparison of two closely related aniline derivatives, 2-Methoxy-5-(trifluoromethoxy)aniline and 2-Methoxy-5-(trifluoromethyl)aniline, offering valuable insights for researchers and scientists engaged in synthetic and medicinal chemistry.
Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups
The substitution of a trifluoromethoxy group for a trifluoromethyl group at the 5-position of 2-methoxyaniline results in distinct alterations to the molecule's physicochemical profile. While experimental data for this compound is not extensively available in the public domain, a comparison can be drawn from the established electronic effects of the -OCF3 and -CF3 moieties.
The trifluoromethoxy group is generally considered to be more lipophilic and electron-withdrawing than the trifluoromethyl group.[1][2][3] This heightened lipophilicity can significantly influence a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and central nervous system penetration. The strong electron-withdrawing nature of both groups lowers the pKa of the aniline, making it less basic. This effect is anticipated to be more pronounced with the -OCF3 group.
| Property | This compound | 2-Methoxy-5-(trifluoromethyl)aniline |
| CAS Number | 660848-57-7 | 349-65-5 |
| Molecular Formula | C8H8F3NO2 | C8H8F3NO |
| Molecular Weight | 207.15 g/mol | 191.15 g/mol |
| Melting Point | Data not readily available | 58-62 °C[4] |
| Boiling Point (Predicted) | Data not readily available | 230.1 ± 40.0 °C[5] |
| Density (Predicted) | Data not readily available | 1.28 g/cm³[6] |
| pKa (Predicted) | Expected to be < 3.31 | 3.31 ± 0.10[5] |
| LogP (Predicted) | Expected to be > 2.88 | 2.88[6] |
Table 1. Comparative summary of the physicochemical properties of this compound and 2-Methoxy-5-(trifluoromethyl)aniline. Predicted values are based on computational models.
Synthesis and Reactivity: Navigating Fluorination Strategies
The synthetic pathways to these two anilines reflect the distinct challenges and methodologies associated with introducing -CF3 and -OCF3 groups into aromatic systems.
Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline
The most common and straightforward synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the reduction of the corresponding nitro compound, 4-methoxy-3-nitrobenzotrifluoride.[7][8] This method is efficient and proceeds with high yield.
Figure 1. Synthetic pathway for 2-Methoxy-5-(trifluoromethyl)aniline.
Synthesis of this compound
The synthesis of anilines bearing a trifluoromethoxy group is generally more complex. A potential route involves a multi-step sequence starting from a suitably substituted precursor, followed by the introduction of the trifluoromethoxy group and subsequent functional group manipulations. One general method for the synthesis of ortho-trifluoromethoxylated anilines involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF3-migration.[9] A more direct, though potentially challenging, route could involve the nitration of a trifluoromethoxy-substituted benzene ring followed by reduction, similar to the synthesis of the trifluoromethyl analog.[10]
Figure 2. General synthetic strategy for ortho-trifluoromethoxylated anilines.
Experimental Protocols
Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline[8][9]
Materials:
-
4-Methoxy-3-nitrobenzotrifluoride
-
Methanol
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H2)
-
Celite or other filtration aid
Procedure:
-
A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is prepared in a suitable reaction vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC or other appropriate analytical technique), the mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or chromatography to afford 2-methoxy-5-(trifluoromethyl)aniline as an off-white solid.
General Protocol for the Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives[10]
This protocol describes a general method and may require optimization for the specific synthesis of this compound.
Step 1: O-Trifluoromethylation of an N-aryl-N-hydroxyacetamide
-
Inside a glove box, an oven-dried round-bottom flask is charged with the N-aryl-N-hydroxyacetamide precursor, a catalytic amount of cesium carbonate, the Togni reagent II, and a magnetic stir bar.
-
Dried and degassed chloroform is added, and the flask is sealed.
-
The reaction mixture is stirred at room temperature under a nitrogen atmosphere for approximately 16 hours.
-
The reaction progress is monitored by an appropriate analytical method.
-
Upon completion, the product, an N-aryl-N-(trifluoromethoxy)amine, is isolated and purified.
Step 2: Thermally Induced Intramolecular OCF3-Migration
-
The isolated N-aryl-N-(trifluoromethoxy)amine is dissolved in a suitable solvent (e.g., nitromethane) in a sealed vessel.
-
The reaction mixture is heated to a high temperature (e.g., 120 °C) for a prolonged period (e.g., 20 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the ortho-trifluoromethoxylated aniline derivative.
Determination of pKa by Potentiometric Titration[12][13]
Materials:
-
Aniline derivative
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Suitable solvent system (e.g., ethanol-water mixture)
-
Calibrated pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
A known concentration of the aniline derivative is dissolved in the chosen solvent system.
-
The solution is placed in a thermostatted vessel and stirred continuously.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The solution is titrated with the standardized HCl solution, adding small increments and recording the pH after each addition.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
Determination of LogP by the Shake-Flask Method[14][15][16]
Materials:
-
Aniline derivative
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of a specific pH (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or suitable vials
-
Shaker or vortex mixer
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
A known amount of the aniline derivative is dissolved in either the n-octanol or the aqueous buffer phase.
-
The two phases are combined in a separatory funnel or vial at a defined volume ratio.
-
The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
Aliquots are carefully taken from both the n-octanol and the aqueous phases.
-
The concentration of the aniline derivative in each phase is determined using a suitable analytical method.
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Concluding Remarks
The choice between incorporating a trifluoromethyl or a trifluoromethoxy group into a drug candidate is a nuanced decision that depends on the specific therapeutic target and the desired pharmacokinetic profile. 2-Methoxy-5-(trifluoromethyl)aniline is a readily accessible building block with well-characterized properties. In contrast, this compound, while synthetically more challenging to access, offers the potential for enhanced lipophilicity and metabolic stability, which could be advantageous in certain drug design campaigns. This guide provides a foundational understanding of these two important fluorinated anilines, equipping researchers with the necessary information to make informed decisions in their synthetic and drug discovery endeavors. Further experimental investigation into the properties of this compound is warranted to fully elucidate its potential in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-65-5 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]
- 9. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 10. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Trifluoromethoxylated Anilines
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF₃) group into aniline scaffolds is a pivotal strategy in medicinal chemistry and materials science. This substituent can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity. However, the synthesis of trifluoromethoxylated anilines presents unique challenges, with regioselectivity and functional group tolerance being primary concerns. This guide provides an objective comparison of key synthetic methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Synthesis Methods
The available synthetic routes to trifluoromethoxylated anilines vary significantly in their regioselectivity, reaction conditions, and substrate scope. The following table summarizes the key characteristics of the most prominent methods.
| Method | Regioselectivity | Typical Yields | Key Reagents & Conditions | Substrate Scope & Limitations |
| Two-Step ortho-Selective OCF₃ Migration | High for ortho | Good to excellent (up to 95%) | 1. Togni reagent II, Cs₂CO₃, CHCl₃, rt2. MeNO₂, 120 °C | Broad functional group tolerance. Primarily limited to the synthesis of ortho-isomers.[1][2][3][4][5] |
| Direct Amination of Trifluoromethoxybenzene | High for para | Very high (up to 98%) | Sodium amide, sodium ferrate, NaBr, DMSO, 155 °C, 4 atm | Provides direct access to the para-isomer. Conditions are harsh (high temperature and pressure), which may limit functional group compatibility.[6][7] |
| From Nitro-trifluoromethoxybenzene | High for meta | Not specified | 1. Sulfur tetrafluoride (SF₄)2. Reduction | Accesses the meta-isomer. The use of highly toxic and expensive sulfur tetrafluoride is a significant drawback.[8] |
| Direct Electrophilic Trifluoromethoxylation | Poor | Generally low for OCF₃ products | Electrophilic CF₃⁺ reagents | Direct trifluoromethoxylation of anilines is not well-established. Reactions with phenols often result in low yields of the desired OCF₃ ether and competing C-trifluoromethylation.[1][2] |
| Copper-Catalyzed & Photoredox Methods | Not established for OCF₃ | Not established for OCF₃ | Various Cu catalysts or photoredox catalysts | The literature is dominated by methods for trifluoromethylation (-CF₃) rather than trifluoromethoxylation (-OCF₃) of anilines, suggesting direct OCF₃ functionalization via these methods is challenging.[9][10][11][12] |
Featured Experimental Protocols
Two-Step Synthesis of ortho-Trifluoromethoxylated Anilines via OCF₃ Migration
This method provides a reliable and high-yielding route to a wide range of ortho-trifluoromethoxylated aniline derivatives.[1][2][3][4][5]
Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxyacetamide
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the N-aryl-N-hydroxyacetamide (1.0 equiv), Togni reagent II (1.2 equiv), and cesium carbonate (Cs₂CO₃, 0.1 equiv).
-
Add anhydrous chloroform (CHCl₃) and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the N-aryl-N-(trifluoromethoxy)acetamide intermediate. A typical yield for this step is around 95%.[5]
Step 2: Thermally Induced Intramolecular OCF₃ Migration
-
In a pressure vessel, dissolve the N-aryl-N-(trifluoromethoxy)acetamide intermediate (1.0 equiv) in nitromethane (MeNO₂).
-
Seal the vessel and heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the ortho-trifluoromethoxylated aniline derivative. A typical yield for this migration step is around 85%.[5]
Synthesis of para-Trifluoromethoxyaniline via Direct Amination
This method allows for the direct synthesis of the para-isomer, albeit under harsh conditions.[6][7]
-
To a reaction vessel under an argon atmosphere, add trifluoromethoxybenzene (1.0 equiv), anhydrous dimethyl sulfoxide (DMSO), sodium ferrate, and sodium bromide.
-
Heat the mixture to 95 °C for 4 hours.
-
Add sodium amide and increase the temperature to 155 °C and the pressure to 4 atm.
-
Continue the reaction for 10 hours.
-
After cooling, quench the reaction with water and extract the product with chloroform.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 4-(trifluoromethoxy)aniline. The reported yield for this process is 98.2%.[7]
Visualizing Synthetic Pathways
Caption: Workflow for the two-step synthesis of ortho-trifluoromethoxylated anilines.
Caption: Regioselectivity challenges in the direct trifluoromethoxylation of aniline.
Conclusion
The synthesis of trifluoromethoxylated anilines is a field with distinct solutions for different regioisomers. The two-step OCF₃ migration is a well-established and versatile method for obtaining ortho-substituted products with high yields and broad functional group compatibility. For the para-isomer, direct amination of trifluoromethoxybenzene is a high-yielding alternative, though it requires harsh conditions. The synthesis of meta-trifluoromethoxylated anilines remains challenging, often relying on hazardous reagents.
Notably, direct C-H trifluoromethoxylation of anilines using modern synthetic methods like copper-catalysis or photoredox catalysis is not yet well-developed, with the literature heavily favoring trifluoromethylation. This represents a significant area for future research, as the development of mild and regioselective direct trifluoromethoxylation methods would be a substantial advancement in synthetic chemistry. Researchers should carefully consider the desired regiochemistry and the tolerance of their substrates to the reaction conditions when selecting a synthetic strategy.
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]
- 7. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. US6235939B1 - Process for the preparation of anilines which contain fluorine and new anilines which contain fluorine - Google Patents [patents.google.com]
- 9. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]
- 10. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the NMR Landscape: A Comparative Guide to the Structural Validation of 2-Methoxy-5-(trifluoromethyl)aniline
A detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-5-(trifluoromethyl)aniline is presented for researchers, scientists, and drug development professionals. This guide offers a comprehensive examination of the spectral features of this compound, underpinned by theoretical predictions and comparative data from analogous structures. A notable clarification is the consistent indexing of this compound as 2-Methoxy-5-(trifluoromethyl)aniline in chemical databases, rather than 2-Methoxy-5-(trifluoromethoxy)aniline, indicating a likely common naming convention or a significant prevalence of the former.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the elucidation of molecular structures. For a given compound, the ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of its constituent atoms. This guide focuses on the validation of the structure of 2-Methoxy-5-(trifluoromethyl)aniline through a detailed analysis of its predicted and analogous experimental NMR data.
Predicted and Comparative NMR Spectral Data
The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei. In aromatic systems such as substituted anilines, the nature and position of substituents significantly influence the spectral data. The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups, along with the electron-withdrawing trifluoromethyl (-CF₃) group in 2-Methoxy-5-(trifluoromethyl)aniline, create a distinct pattern of shielding and deshielding effects on the aromatic protons and carbons.
While a publicly available, fully assigned experimental spectrum for 2-Methoxy-5-(trifluoromethyl)aniline is not readily accessible, a robust prediction of its NMR data can be made based on established principles of NMR spectroscopy and by comparing with data from structurally similar compounds. The following tables summarize the predicted ¹H and ¹³C NMR data for 2-Methoxy-5-(trifluoromethyl)aniline, drawing comparisons with known substituent effects.
Table 1: Predicted ¹H NMR Spectral Data for 2-Methoxy-5-(trifluoromethyl)aniline (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~6.8 - 7.0 | d | J(H3-H4) ≈ 8.0 - 9.0 | Ortho to the electron-donating -OCH₃ group, expected to be shielded. Coupled to H-4. |
| H-4 | ~7.1 - 7.3 | dd | J(H4-H3) ≈ 8.0 - 9.0, J(H4-H6) ≈ 2.0 - 3.0 | Deshielded by the para -CF₃ group. Coupled to H-3 (ortho) and H-6 (meta). |
| H-6 | ~7.0 - 7.2 | d | J(H6-H4) ≈ 2.0 - 3.0 | Adjacent to the electron-donating -NH₂ group but ortho to the electron-withdrawing -CF₃ group, leading to an intermediate chemical shift. Coupled to H-4 (meta). |
| -OCH₃ | ~3.8 - 3.9 | s | - | Typical chemical shift for a methoxy group on an aromatic ring. |
| -NH₂ | ~3.5 - 4.5 | br s | - | Broad singlet, chemical shift can vary with concentration and solvent. |
Table 2: Predicted ¹³C NMR Spectral Data for 2-Methoxy-5-(trifluoromethyl)aniline (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 (-NH₂) | ~140 - 145 | Attached to the electron-donating amino group. |
| C-2 (-OCH₃) | ~148 - 152 | Attached to the electron-donating methoxy group, expected to be significantly deshielded. |
| C-3 | ~110 - 115 | Shielded by the ortho -OCH₃ and para -NH₂ groups. |
| C-4 | ~120 - 125 (q, J ≈ 3-5 Hz) | Influenced by the adjacent -CF₃ group, may show a small quartet coupling. |
| C-5 (-CF₃) | ~122 - 128 (q, J ≈ 30-40 Hz) | Attached to the electron-withdrawing -CF₃ group, showing a characteristic quartet. |
| C-6 | ~115 - 120 | Shielded by the ortho -NH₂ group. |
| -OCH₃ | ~55 - 56 | Typical chemical shift for a methoxy carbon. |
| -CF₃ | ~124 - 128 (q, J ≈ 270-280 Hz) | Characteristic large quartet due to one-bond coupling with fluorine. |
Experimental Protocol for NMR Analysis
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the structural validation of 2-Methoxy-5-(trifluoromethyl)aniline.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and determine the chemical shifts, multiplicities, and coupling constants.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Typical acquisition parameters:
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
Relaxation delay: 2-5 seconds
-
Pulse sequence: Proton-decoupled (e.g., zgpg30)
-
Spectral width: 0 to 200 ppm
-
-
Process the data similarly to the ¹H NMR spectrum.
-
Determine the chemical shifts of all carbon signals.
Visualization of the Validation Workflow
The logical flow of validating the structure of 2-Methoxy-5-(trifluoromethyl)aniline using NMR spectroscopy can be visualized as follows:
A Comparative Guide to the Biological Activities of Trifluoromethoxy and Trifluoromethyl Anilines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, when appended to an aniline scaffold, create derivatives with significant potential in drug discovery. This guide provides an objective comparison of the biological activities of trifluoromethoxy and trifluoromethyl anilines, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.
Physicochemical Properties and Their Influence on Bioactivity
The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, while both electron-withdrawing, impart distinct physicochemical characteristics to the parent aniline molecule, which in turn dictates their biological behavior. The -CF3 group is known to enhance metabolic stability and lipophilicity.[1] The strong carbon-fluorine bonds are resistant to enzymatic degradation, potentially leading to a longer in vivo half-life.[1] The trifluoromethoxy group is considered one of the most lipophilic substituents, which can significantly improve a molecule's ability to cross biological membranes.[2][3] This enhanced lipophilicity and metabolic stability are crucial for improving the oral bioavailability and overall efficacy of drug candidates.[2]
Comparative Biological Activity
While direct head-to-head comparative studies of a series of analogous trifluoromethoxy and trifluoromethyl anilines are limited in the literature, a comparative analysis can be drawn from various independent studies on their anticancer and antimicrobial properties.
Anticancer Activity
Aniline derivatives bearing both trifluoromethyl and trifluoromethoxy groups have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[4][5]
Table 1: Anticancer Activity of Trifluoromethyl Aniline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 4-Anilinoquinazoline derivative | A431 (Skin Carcinoma) | 2.62 | - | - | [4] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (Melanoma) | 25.4 | - | - | [4] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (Melanoma) | 24.4 | - | - | [4] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | DU145 (Prostate) | 27.8 | - | - | [4] |
| 2-{3-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline | HT-29 (Colon Adenocarcinoma) | Selective Cytotoxicity | - | - | [6] |
| 2-{3-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline | PRXF 22Rv1 (Prostate) | Selective Cytotoxicity | - | - | [6] |
Table 2: Anticancer Activity of Trifluoromethoxy Aniline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 4-(Trifluoromethoxy)proguanil derivative (8C) | Various human cancer cell lines | Significantly better than proguanil | Proguanil | - | Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain |
Antimicrobial Activity
Trifluoromethyl aniline derivatives have shown potent activity against a range of bacteria, particularly Gram-positive strains.[7] Their lipophilicity is thought to contribute to the disruption of bacterial cell membranes. Some derivatives have also been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[8]
Table 3: Antimicrobial Activity of Trifluoromethyl Aniline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Citation |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [8] |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Vibrio harveyi | 50 | [8] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [8] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio harveyi | 100 | [8] |
| Pyrazole derivative with trifluoromethylaniline (50) | Gram-positive strains | 0.78–3.125 | [7] |
| Pyrazole derivative with trifluoromethylaniline (59) | Gram-positive strains | Potent activity | [7] |
Signaling Pathways
Anticancer Signaling Pathways
Aniline derivatives often exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and apoptosis. The PI3K/AKT/mTOR pathway is a key regulator of these processes and is frequently dysregulated in cancer.[9][10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5] The induction of apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs and can be initiated through intrinsic (mitochondrial) or extrinsic pathways.[11][12]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by aniline derivatives.
Caption: Simplified intrinsic apoptosis pathway induced by aniline derivatives.
Antimicrobial Signaling Pathway
In bacteria, quorum sensing (QS) is a cell-to-cell communication mechanism that regulates virulence factor expression and biofilm formation.[13] Some aniline derivatives can interfere with QS signaling, thereby reducing bacterial pathogenicity.
Caption: General mechanism of quorum sensing inhibition by aniline derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (trifluoromethoxy or trifluoromethyl anilines). The plates are then incubated for a further 48-72 hours.[4]
-
MTT Addition: The treatment medium is removed, and a solution of MTT (0.5 mg/mL) in fresh medium is added to each well. The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[4]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[8]
Conclusion
Both trifluoromethoxy and trifluoromethyl aniline derivatives represent promising scaffolds in the development of novel therapeutic agents. The trifluoromethyl group has been more extensively studied, with a wealth of data demonstrating its efficacy in both anticancer and antimicrobial applications. The trifluoromethoxy group, while less explored, shows significant potential due to its strong lipophilicity, which can enhance membrane permeability and bioavailability. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to strategically guide the design of next-generation aniline-based drugs. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret their own investigations into these potent classes of molecules.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of quorum sensing-controlled biofilm formation in Pseudomonas aeruginosa by quorum-sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species | MDPI [mdpi.com]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
A Comparative Guide to Analytical Standards for Trifluoromethoxylated Compounds
For researchers, scientists, and drug development professionals, the accurate analysis of trifluoromethoxylated compounds is critical for ensuring product purity, metabolic stability, and overall efficacy. The unique physicochemical properties imparted by the trifluoromethoxy (OCF3) group necessitate robust analytical methods for their quantification and characterization. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical standards and methods.
Comparison of Analytical Techniques
The selection of an analytical technique for trifluoromethoxylated compounds depends on several factors, including the volatility and polarity of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. The following tables summarize the performance of common analytical methods.
| Parameter | Gas Chromatography (GC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative 19F Nuclear Magnetic Resonance (qNMR) |
| Applicability | Volatile and thermally stable compounds | Volatile and semi-volatile compounds | Non-volatile, polar, and thermally labile compounds | Any fluorine-containing compound in solution |
| Selectivity | Moderate to high (with appropriate column) | High | Very High | High |
| Sensitivity | ng/mL to µg/mL | pg/mL to ng/mL | pg/mL to fg/mL | µg/mL to mg/mL |
| Quantitative Accuracy | Good | Very Good | Excellent | Excellent (Primary Method) |
| Internal Standard | Recommended | Recommended | Essential for bioanalysis | Recommended for high precision |
| Sample Derivatization | Often required for polar compounds | Often required for polar compounds | Generally not required | Not required |
| Instrumentation Cost | Low to Moderate | Moderate | High | High |
Table 1: General Comparison of Analytical Techniques. This table provides a high-level overview of the strengths and weaknesses of different analytical methods for the analysis of trifluoromethoxylated compounds.
Performance Data for Specific Analytical Methods
The following tables present quantitative data from studies utilizing different analytical techniques for trifluoromethoxylated or related fluorinated compounds.
| Parameter | Result for Trifluoromethoxy Aniline Isomers |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | < 0.8 µg/mL |
| Limit of Quantitation (LOQ) | < 4 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Table 2: Performance of a Validated GC Method for Positional Isomers of Trifluoromethoxy Aniline. This data highlights the capability of GC for the precise and accurate quantification of impurities in a key intermediate of Riluzole.
| Parameter | Result for a Hypothetical Trifluoromethyl-Containing Aromatic Compound |
| Linearity (R²) | 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 10% |
Table 3: Representative Performance Data for GC-MS Analysis. This table illustrates the typical performance characteristics of a GC-MS method for the analysis of a trifluoromethyl-containing aromatic compound in a water matrix.[1]
| Parameter | Result for a Hypothetical Non-Volatile Trifluoromethyl-Containing Pharmaceutical |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.2 ng/mL |
| Accuracy (% Recovery) | 97-103% |
| Precision (% RSD) | < 5% |
Table 4: Representative Performance Data for LC-MS/MS Analysis. This table demonstrates the high sensitivity and precision of LC-MS/MS for the quantification of a non-volatile trifluoromethyl-containing pharmaceutical in a plasma matrix.[1]
Commercially Available Analytical Standards
Certified Reference Materials (CRMs) are essential for method validation, calibration, and ensuring the traceability of analytical results. Several trifluoromethoxylated and trifluoromethylated pharmaceutical compounds are available as analytical standards.
| Compound | CAS Number | Supplier Examples | Notes |
| Riluzole | 1744-22-5 | Sigma-Aldrich, Shimadzu | Pharmaceutical secondary standard, certified reference material.[2] |
| Celecoxib | 169590-42-5 | Sigma-Aldrich, MedchemExpress | Pharmaceutical secondary standard, certified reference material.[1] |
| Fluoxetine Hydrochloride | 56296-78-7 | Sigma-Aldrich | Analytical standard.[3] |
| 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 | NMIJ | Primary CRM for 1H and 19F qNMR. |
| Triflumizole | 68694-11-1 | LGC Standards | Certified Reference Material. |
Table 5: Examples of Commercially Available Analytical Standards. This table lists some examples of trifluoromethoxylated and trifluoromethylated compounds available as certified reference materials.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.
GC Method for Trifluoromethoxy Aniline Isomers
This method was developed for the separation and quantification of related impurities in 4-(trifluoromethoxy)aniline (4-TFMA), a key intermediate of Riluzole.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness.
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.
-
Inlet Temperature: 200°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C.
-
Ramp to 125°C at 3°C/min, hold for 5 minutes.
-
Ramp to 230°C at 45°C/min, hold for 5 minutes.
-
-
Sample Preparation: A solution of 4-TFMA (50 mg/mL) is prepared in a suitable diluent. A stock solution of impurities is prepared at a concentration of 500 µg/mL.
LC-MS/MS Method for a Non-Volatile Trifluoromethyl-Containing Pharmaceutical in Plasma
This hypothetical method describes the quantification of a non-volatile trifluoromethyl-containing pharmaceutical in plasma samples.[1]
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a 1 µg/mL internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Chromatographic and Mass Spectrometric conditions would be optimized for the specific analyte.
Visualizing Workflows and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in the analysis of trifluoromethoxylated compounds.
References
A Comparative Guide to Ortho, Meta, and Para Trifluoromethoxylated Anilines for Researchers and Drug Development Professionals
An objective analysis of the physicochemical properties, reactivity, and biological considerations of 2-, 3-, and 4-trifluoromethoxyaniline isomers, supported by experimental and predicted data.
The introduction of a trifluoromethoxy (-OCF₃) group into an aniline scaffold offers a powerful strategy for modulating molecular properties in drug discovery and materials science. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a compound's acidity, distribution, metabolic stability, and target interactions. However, the positional isomerism of the -OCF₃ group—ortho, meta, or para—plays a critical role in determining the ultimate physicochemical and biological profile of the resulting aniline derivative. This guide provides a comprehensive comparative study of ortho-, meta-, and para-trifluoromethoxylated anilines, offering researchers the data and methodologies necessary to make informed decisions in their synthetic and development endeavors.
Physicochemical Properties: A Quantitative Comparison
The position of the trifluoromethoxy group on the aniline ring directly impacts its electronic environment and, consequently, its fundamental physicochemical properties. The following table summarizes key experimental and predicted data for the ortho, meta, and para isomers.
| Property | Ortho (2-TFMOA) | Meta (3-TFMOA) | Para (4-TFMOA) |
| pKa | ~2.5 (Predicted) | ~3.5 (Predicted) | 3.75 (Predicted) |
| logP | ~2.4 (Predicted) | ~2.6 (Predicted) | ~2.5 (Predicted) |
| Dipole Moment (Debye) | ~3.0 (Predicted) | ~2.8 (Predicted) | ~1.9 (Predicted) |
| Boiling Point (°C) | 61-63 (15 mmHg) | 73-75 (10 mmHg) | 73-75 (10 mmHg) |
| Density (g/mL) | 1.301 (25 °C) | 1.32 (20 °C) | 1.32 (20 °C) |
| Refractive Index (n20/D) | 1.461 | 1.463 | 1.463 |
Note: Predicted values are generated from reputable cheminformatics software and are intended for comparative purposes. Experimental data is cited where available.
Spectroscopic Data Comparison
The differentiation of ortho, meta, and para isomers is readily achievable through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The substitution pattern gives rise to distinct chemical shifts and coupling patterns in ¹H and ¹³C NMR, as well as characteristic vibrational modes in IR spectroscopy.
¹H NMR Spectroscopy
-
Ortho-isomer: Exhibits a complex multiplet pattern for the aromatic protons due to the close proximity of the two different substituents.
-
Meta-isomer: Typically shows four distinct aromatic signals, often with smaller coupling constants between protons in a meta relationship.
-
Para-isomer: Displays a characteristic AA'BB' system, which often appears as two symmetrical doublets of doublets, due to the symmetry of the molecule.
¹³C NMR Spectroscopy
The number of unique carbon signals in the proton-decoupled ¹³C NMR spectrum is a clear indicator of the substitution pattern:
-
Ortho-isomer: 6 aromatic carbon signals.
-
Meta-isomer: 6 aromatic carbon signals.
-
Para-isomer: 4 aromatic carbon signals due to symmetry.
The chemical shift of the carbon attached to the trifluoromethoxy group will also vary depending on the isomer.
¹⁹F NMR Spectroscopy
¹⁹F NMR provides a direct probe for the trifluoromethoxy group. The chemical shift of the -OCF₃ signal is sensitive to its electronic environment and can be used to distinguish between the isomers. Generally, a single sharp resonance is observed for each isomer in the absence of fluorine-fluorine coupling.
Infrared (IR) Spectroscopy
The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) of the IR spectrum are highly characteristic of the substitution pattern on the benzene ring and serve as a reliable method for differentiating the isomers.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the synthesis and analysis of these isomers. Below are representative procedures for their preparation and characterization.
Synthesis of Trifluoromethoxylated Anilines
General Note: The synthesis of trifluoromethoxylated anilines can be challenging. The following are examples of synthetic approaches.
Synthesis of 2-(Trifluoromethoxy)aniline (Ortho-Isomer):
A common route involves the nitration of 1,2-dichlorobenzene followed by trifluoromethoxylation and subsequent reduction of the nitro group and removal of the chloro substituents. A more direct modern approach involves the ortho-selective amination of trifluoromethoxybenzene derivatives.
Synthesis of 3-(Trifluoromethoxy)aniline (Meta-Isomer):
The synthesis of the meta-isomer can be achieved starting from m-nitrophenol. The phenolic hydroxyl group is first converted to a trifluoromethoxy group, followed by the reduction of the nitro group to an amine.
Synthesis of 4-(Trifluoromethoxy)aniline (Para-Isomer):
A widely used method for the synthesis of 4-(trifluoromethoxy)aniline involves the reaction of p-chloronitrobenzene with potassium trifluoromethoxide, followed by the reduction of the nitro group.
Experimental Workflow for Isomer Characterization
Comparative Reactivity
The electronic properties of the trifluoromethoxy group, being strongly electron-withdrawing through induction (-I) and weakly electron-donating through resonance (+R), significantly influence the reactivity of the aniline ring and the amino group.
Electrophilic Aromatic Substitution
The -OCF₃ group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. This is due to the dominant electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The weak resonance donation is not sufficient to overcome this deactivation. Therefore, electrophilic substitution on all three isomers will be slower than on aniline itself and will primarily occur at the meta position relative to the trifluoromethoxy group.
Nucleophilicity of the Amino Group
The electron-withdrawing nature of the -OCF₃ group also reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity and nucleophilicity. The extent of this effect is dependent on the isomer:
-
Para-isomer: The resonance effect, although weak, can slightly donate electron density to the ring, which can be relayed to the amino group. However, the strong inductive effect dominates, resulting in a significantly less basic amine compared to aniline.
-
Meta-isomer: The resonance effect from the -OCF₃ group does not extend to the meta position. Therefore, the basicity is primarily reduced by the inductive effect.
-
Ortho-isomer: The "ortho effect" comes into play. In addition to the electronic effects, steric hindrance from the adjacent -OCF₃ group can further reduce the availability of the lone pair on the nitrogen for reactions.
Consequently, the reactivity of the amino group in reactions such as acylation or alkylation is expected to follow the order: aniline > meta-TFMOA > para-TFMOA > ortho-TFMOA .
Metabolic Stability and Toxicological Profile
The trifluoromethoxy group is generally considered to be metabolically stable due to the high strength of the C-F bonds, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in vivo half-life for drug candidates containing this moiety.
While specific comparative toxicological data for the three isomers is limited, the primary route of metabolism for anilines often involves oxidation of the aromatic ring or the amino group. The position of the -OCF₃ group can influence the sites available for metabolism. For instance, in the para-isomer, the position opposite the amino group is blocked, potentially directing metabolism to the ortho positions.
As with all aniline derivatives, there is a potential for hematotoxicity, and the specific toxicological profile of each isomer would need to be determined through dedicated in vitro and in vivo studies.
Conclusion
The choice between ortho, meta, and para-trifluoromethoxylated aniline is a critical decision in the design of new molecules. The para-isomer offers the highest degree of symmetry, which can be advantageous in crystalline materials. The meta-isomer may retain slightly higher basicity compared to the other two, which could be relevant for specific biological interactions. The ortho-isomer presents the greatest steric hindrance around the amino group, which can be exploited to control reactivity or binding orientation.
This guide provides a foundational understanding of the key differences between these important building blocks. Researchers and drug development professionals are encouraged to use this information in conjunction with further experimental validation to select the optimal isomer for their specific application, thereby accelerating the discovery and development of new chemical entities with desired properties.
The Rise of Fluorinated Anilines in Oncology: A Comparative Look at Nilotinib and its Precursors
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, significantly enhancing the potency, metabolic stability, and pharmacokinetic profiles of therapeutic agents. This guide delves into the efficacy of drug candidates derived from 2-Methoxy-5-(trifluoromethoxy)aniline and its analogs, with a specific focus on the second-generation tyrosine kinase inhibitor, Nilotinib. We will explore its mechanism of action, compare its performance against a first-generation alternative, and provide detailed insights into the experimental validation of its efficacy.
Derivatives of fluorinated anilines have emerged as crucial building blocks in the synthesis of targeted cancer therapies. The presence of the trifluoromethyl or trifluoromethoxy group can drastically alter the electronic properties and lipophilicity of a molecule, often leading to improved cellular uptake and enhanced binding to target proteins. One of the most successful drugs stemming from this chemical lineage is Nilotinib, a potent inhibitor of the Bcr-Abl kinase, the hallmark of chronic myelogenous leukemia (CML).
Nilotinib: A Targeted Approach to CML
Nilotinib is a rationally designed inhibitor that targets the ATP-binding site of the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML. By blocking the activity of Bcr-Abl, Nilotinib effectively shuts down downstream signaling pathways responsible for cell growth and survival, leading to the targeted apoptosis of cancer cells.
Comparative Efficacy: Nilotinib vs. Imatinib
To understand the advancement that Nilotinib represents, it is essential to compare it with the first-generation Bcr-Abl inhibitor, Imatinib. While revolutionary in its own right, Imatinib is susceptible to resistance mutations within the Bcr-Abl kinase domain. Nilotinib was specifically designed to overcome many of these resistance mechanisms.
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (nM) |
| Nilotinib | Bcr-Abl | <30 | K562 | 3 |
| Imatinib | Bcr-Abl | 30-80 | K562 | 250 |
IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity or cell growth. A lower IC50 value indicates higher potency.
The Bcr-Abl Signaling Pathway and Inhibition
The Bcr-Abl fusion protein activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are critical for cell proliferation, survival, and adhesion. Both Nilotinib and Imatinib target the kinase domain of Bcr-Abl, preventing the phosphorylation of its downstream substrates and thereby inhibiting these oncogenic signals.
Experimental Protocols
The determination of the inhibitory activity of compounds like Nilotinib is crucial for their development. A standard method for this is the in-vitro kinase inhibition assay.
In-Vitro Bcr-Abl Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Test compound (e.g., Nilotinib) dissolved in DMSO
-
Detection reagent (e.g., a phosphotyrosine-specific antibody)
-
96-well plates
-
Plate reader
Procedure:
-
Preparation: A reaction mixture is prepared containing the Bcr-Abl kinase, kinase buffer, and the peptide substrate in each well of a 96-well plate.
-
Compound Addition: The test compound is added to the wells in a series of dilutions. A control well with no inhibitor is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent. This is often done using an ELISA-based method where a phosphotyrosine-specific antibody is used to detect the phosphorylated peptide.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The development of Nilotinib, facilitated by the use of trifluoromethylaniline building blocks, exemplifies the power of targeted drug design. Its superior potency and ability to overcome resistance compared to first-generation inhibitors highlight the continuous evolution of cancer therapeutics, offering improved outcomes for patients with CML.
A Comparative Guide to Purity Assessment of Synthesized 2-Methoxy-5-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Methoxy-5-(trifluoromethoxy)aniline. Ensuring the purity of this compound is critical for its application in pharmaceutical synthesis and materials science, where impurities can significantly impact reaction outcomes, biological activity, and material properties. This document outlines key analytical techniques, provides detailed experimental protocols, and presents comparative data to aid in the selection of appropriate purity assessment methods.
Overview of Analytical Techniques
A multi-technique approach is recommended for the robust and comprehensive purity assessment of this compound. The primary techniques include chromatography for separation of impurities and spectroscopy for structural confirmation and quantification.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities and isomers. When coupled with a UV detector, it provides quantitative data on the percentage purity of the main component.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile impurities. The mass spectrometer allows for the elucidation of the chemical structures of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity of the sample against a certified internal standard.
-
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the pure compound. This is particularly important for confirming the elemental composition of a newly synthesized batch.
Comparative Data Presentation
The following tables summarize the expected data from the different analytical techniques for a sample of this compound.
Table 1: Chromatographic Purity Assessment
| Technique | Parameter | Expected Value for Main Component | Potential Impurities Detected |
| HPLC-UV | Retention Time | Compound-specific | Starting materials (e.g., 4-methoxy-3-nitrobenzotrifluoride), isomers (e.g., positional isomers), by-products of synthesis. |
| Purity (% Area) | >98% | Peaks with different retention times. | |
| GC-MS | Retention Time | Compound-specific | Volatile organic solvents, starting materials, and thermally stable by-products. |
| Mass Spectrum (m/z) | Molecular Ion: 191.15 | Fragments corresponding to impurities. | |
| Purity (% Area) | >98% | Peaks with different retention times. |
Table 2: Spectroscopic and Elemental Analysis
| Technique | Parameter | Expected Value/Observation | Information Provided |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic, methoxy, and amine protons. | Structural confirmation and identification of proton-containing impurities. |
| ¹³C NMR | Chemical Shifts (δ) | Signals corresponding to all unique carbon atoms in the molecule. | Confirmation of the carbon skeleton and detection of carbon-containing impurities. |
| Elemental Analysis | %C, %H, %N | C: 50.27%, H: 4.22%, N: 7.33% | Confirmation of elemental composition and detection of inorganic or non-combustible impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for a structurally similar compound and is suitable for identifying volatile impurities.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with a capillary column suitable for aromatic amines (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm film thickness).[1]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[1]
-
Injector Temperature: 200°C.[1]
-
Oven Temperature Program: Initial temperature of 50°C, ramp to 125°C at 3°C/min, hold for 5 minutes, then ramp to 230°C at 45°C/min and hold for 5 minutes.[1]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]
-
FID: Hydrogen flow at 40 mL/min, air flow at 450 mL/min, makeup flow at 30 mL/min. Detector temperature at 260°C.[1]
-
MS: Scan range of m/z 40-450.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Purity is calculated based on the relative peak areas in the total ion chromatogram. Mass spectra of impurity peaks can be compared against spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for structural confirmation and can be adapted for quantitative analysis.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of the protons.
-
¹³C NMR Analysis: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
Data Analysis: Compare the observed spectra with the expected chemical shifts and splitting patterns for the structure of this compound.
Elemental Analysis
This technique provides the fundamental elemental composition of the synthesized compound.
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: A precisely weighed sample (1-3 mg) is placed in a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Analysis: The weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₈H₈F₃NO).
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for a comprehensive purity assessment of a synthesized chemical compound.
References
A Spectroscopic Showdown: Aniline and its Isomers
A comparative guide to the spectroscopic characteristics of aniline, o-, m-, and p-toluidine for researchers, scientists, and drug development professionals.
In the realm of aromatic amines, aniline and its methylated isomers, the toluidines (ortho, meta, and para), serve as foundational building blocks for a vast array of pharmaceuticals, dyes, and polymers. While their structural similarities present a challenge for facile differentiation, a multi-faceted spectroscopic approach provides a robust toolkit for their unambiguous identification and characterization. This guide offers a comprehensive comparison of aniline and the three toluidine isomers using UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), complete with experimental data and protocols.
At a Glance: A Spectroscopic Comparison
The key to distinguishing these isomers lies in the subtle electronic and steric effects imparted by the position of the methyl group on the aromatic ring relative to the amino group. These differences manifest as distinct shifts in absorption maxima, vibrational frequencies, and chemical environments of the nuclei.
| Spectroscopic Technique | Aniline | o-Toluidine | m-Toluidine | p-Toluidine |
| UV-Vis (λmax in nm) | ~230, ~280 | ~233, ~285 | ~235, ~286 | ~235, ~290 |
| IR (cm⁻¹) | N-H Stretch: 3433, 3356C-N Stretch: ~1278Aromatic C-H Stretch: >3000Aromatic C=C Stretch: ~1620, 1500 | N-H Stretch: ~3450, ~3370C-N Stretch: ~1265Aromatic C-H Stretch: >3000Aromatic C=C Stretch: ~1620, 1510 | N-H Stretch: ~3440, ~3360C-N Stretch: ~1280Aromatic C-H Stretch: >3000Aromatic C=C Stretch: ~1615, 1500 | N-H Stretch: ~3430, ~3350C-N Stretch: ~1270Aromatic C-H Stretch: >3000Aromatic C=C Stretch: ~1620, 1515 |
| ¹H NMR (δ in ppm, CDCl₃) | -NH₂: ~3.63 (s, 2H)Aromatic H: 6.76-7.26 (m, 5H)[1] | -CH₃: ~2.18 (s, 3H)-NH₂: ~3.6 (br s, 2H)Aromatic H: 6.67-7.07 (m, 4H)[1] | -CH₃: ~2.29 (s, 3H)-NH₂: ~3.6 (br s, 2H)Aromatic H: 6.55-7.08 (m, 4H) | -CH₃: ~2.24 (s, 3H)-NH₂: ~3.5 (br s, 2H)Aromatic H: 6.61-6.98 (m, 4H) |
| ¹³C NMR (δ in ppm, CDCl₃) | 146.57, 129.30, 118.40, 115.12[1] | 144.85, 130.76, 127.28, 122.64, 118.94, 115.23, 17.68[1] | 146.1, 139.1, 129.2, 119.5, 116.0, 112.5, 21.6 | 144.4, 129.9, 127.8, 115.5, 20.6 |
| Mass Spec. (m/z) | [M]⁺•: 93 | [M]⁺•: 107 | [M]⁺•: 107 | [M]⁺•: 107 |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of the aniline isomers in the ultraviolet-visible region.
Methodology:
-
Sample Preparation: Prepare dilute solutions (typically 10-100 µM) of aniline and each toluidine isomer in a UV-transparent solvent such as ethanol or cyclohexane.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Measurement: Record the absorbance spectrum of each sample from approximately 200 nm to 400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for each compound. Aniline typically exhibits two absorption bands, a primary band around 230 nm and a secondary, less intense band around 280 nm.[2] The methyl group in the toluidine isomers causes slight bathochromic (red) shifts in these absorptions.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups in aniline and its isomers.
Methodology:
-
Sample Preparation: For liquid samples like aniline, o-, and m-toluidine, place a single drop directly onto the ATR crystal.[3][4] For the solid p-toluidine, place a small amount of the powder onto the crystal and apply pressure using the instrument's clamp to ensure good contact.[3]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. Key absorptions to note are the N-H stretching vibrations of the primary amine (typically two bands between 3300-3500 cm⁻¹), the C-N stretching vibration (~1250-1350 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and aromatic C=C stretching vibrations (~1500-1600 cm⁻¹).[5][6]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical shifts and coupling patterns of the protons and carbons in each isomer.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7] Ensure the sample is completely dissolved; filter if necessary to remove any solid particles.
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Analysis: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts (δ), integration (for ¹H), and multiplicity of the signals to assign them to the respective nuclei in the molecule. The position of the methyl group in the toluidine isomers will significantly influence the chemical shifts and splitting patterns of the aromatic protons.
Electron Ionization-Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and characteristic fragmentation patterns of the isomers.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
-
Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][8]
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M]⁺•), which corresponds to the molecular weight of the compound. For aniline, this is at m/z 93, and for the toluidine isomers, it is at m/z 107. The fragmentation patterns can also provide structural information, although they can be complex for these isomers.
Visualizing the Workflow
The logical flow for a comprehensive spectroscopic comparison of these isomers can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of aniline isomers.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Trifluoromethoxylation: Comparing the Reagent Landscape
For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethoxy (OCF3) group into molecular scaffolds is a powerful tool to enhance metabolic stability, lipophilicity, and bioavailability. The selection of an appropriate trifluoromethoxylation reagent is a critical decision in synthetic design. This guide provides an objective comparison of the performance of common trifluoromethoxylation reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.
The introduction of the trifluoromethoxy group can be broadly achieved through three main mechanistic pathways: electrophilic, nucleophilic, and radical trifluoromethoxylation. Each approach utilizes distinct reagents with unique reactivity profiles, substrate scopes, and reaction conditions.
At a Glance: A Comparative Overview of Trifluoromethoxylation Reagents
The choice of trifluoromethoxylation reagent is highly dependent on the nature of the substrate and the desired transformation. While electrophilic reagents are suitable for electron-rich substrates like phenols, they can suffer from competing C-trifluoromethylation. Nucleophilic reagents are effective for the substitution of leaving groups, and radical methods have emerged as powerful tools for the functionalization of C-H bonds in arenes and heteroarenes.
| Reagent Class | Representative Reagent(s) | Typical Substrate | Reported Yield (%) | Key Advantages | Limitations |
| Electrophilic | Togni's Reagent II | 2,4,6-Trimethylphenol | Up to 15%[1] | Bench-stable, commercially available. | Low yields for O-trifluoromethylation of phenols due to competing C-trifluoromethylation[1][2]. |
| Umemoto's Reagent | Phenols | High yields reported[2]. | Effective for a range of phenols. | Often requires harsh conditions and some derivatives are less stable. | |
| Nucleophilic | CF3SiMe3 / CuTC | p-Methoxybenzyl chloride | 85%[3] | Catalytic system, good for activated benzylic halides. | Substrate scope can be limited to electron-rich systems[3]. |
| Carbonyl diimidazole / AgF | 4-Fluorobenzyl bromide | High yields reported. | Avoids the in-situ generation of potentially toxic intermediates. | Requires a silver salt. | |
| (E)-O-trifluoromethyl-benzaldoximes (TFBO) / Cs2CO3 | Benzyl bromide | High yields reported[4]. | Silver-free conditions. | Requires preparation of the reagent. | |
| Radical | Bis(trifluoromethyl)peroxide (BTMP) / Photocatalyst or TEMPO | Benzene | 48-70% (NMR yield)[5][6] | Direct C-H functionalization of unactivated arenes. | BTMP is a gas and requires careful handling. |
Mechanistic Pathways: A Visual Guide
The distinct mechanisms of electrophilic, nucleophilic, and radical trifluoromethoxylation are illustrated below.
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper-catalyzed nucleophilic trifluoromethylation of benzylic chlorides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00957F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
Safety Operating Guide
Proper Disposal of 2-Methoxy-5-(trifluoromethoxy)aniline: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Methoxy-5-(trifluoromethoxy)aniline, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: A NIOSH-approved respirator (such as a dust mask type N95) is necessary, especially in poorly ventilated areas or when dealing with spills.
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] Eyewash stations and safety showers should be readily accessible.[1]
Step-by-Step Disposal Protocol
This protocol outlines the immediate and essential steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Characterize the waste: Is it pure, unused product, a dilute solution, or contaminated material (e.g., absorbent from a spill)?
-
Segregate the waste at the source. Do not mix it with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.
2. Handling and Containment:
-
For spills, absorb the material with an inert substance (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like sawdust.
-
Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealable container for disposal.[1]
-
For unused or waste product, transfer it directly into a designated hazardous waste container. Ensure the container is compatible with the chemical.
3. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include appropriate hazard symbols (e.g., harmful, irritant).
-
Indicate the date of waste generation.
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be a designated hazardous waste accumulation site.
5. Final Disposal:
-
The ultimate disposal of this compound must be conducted through a licensed and approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Never dispose of this chemical down the drain or in regular trash.[1][2] Disposal must be in accordance with all federal, state, and local regulations.[2]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 3 | H312: Toxic in contact with skin |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Methoxy-5-(trifluoromethoxy)aniline
This document provides immediate, critical safety and logistical information for handling 2-Methoxy-5-(trifluoromethoxy)aniline (CAS No. 185521-87-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), handling protocols, and emergency procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful if swallowed, inhaled, or comes into contact with skin. It can cause serious eye irritation and may cause respiratory irritation. The target organs for toxicity are the blood and hematopoietic system.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of vapors and dust.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes. A face shield offers broader protection, particularly when handling larger quantities or during reactions that could splash.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator with Multi-purpose/ABEK filter | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[1] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintaining the stability of the compound and ensuring a safe laboratory environment.
-
Handling: Always handle this compound inside a certified chemical fume hood.[1] Avoid generating dust. Do not breathe mist, vapors, or spray.[1] Prevent contact with skin, eyes, and clothing.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store away from heat and sources of ignition.[1]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Incident | Procedure |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Seek immediate medical attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
| Spill | Evacuate personnel to safe areas. Ensure adequate ventilation. Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[1] |
Disposal Plan
Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations.
-
Waste Chemical: Dispose of this material as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Dispose of as unused product.
Workflow and Logical Relationships
To ensure procedural clarity, the following diagrams illustrate the necessary workflows for handling and emergency response.
Caption: Operational Workflow for Handling this compound.
Caption: Emergency Response Workflow for Exposure Incidents.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
